1-(2-Bromo-5-nitrophenyl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVDALYPPBDQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromo-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-5-nitrophenyl)ethanone is a substituted acetophenone derivative that holds significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive ketone, a bromine atom, and a nitro group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 65130-31-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆BrNO₃ | [1][2][3][4][5] |
| Molecular Weight | 244.04 g/mol | [1][6] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage | Store at room temperature | [3][4] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing bromo and nitro groups, and a characteristic singlet for the methyl protons of the acetyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the aromatic C-C bonds, the C-Br bond, and the nitro group (N-O) stretching vibrations.
Mass Spectrometry (MS): The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of functional groups such as the methyl, acetyl, and nitro moieties.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of analogous compounds like 2-bromo-1-(3-nitrophenyl)ethanone.[7] A plausible synthetic route involves the bromination of a suitable acetophenone precursor.
Hypothetical Synthesis Workflow
Caption: A logical workflow for the synthesis and purification of this compound.
Experimental Protocol (Adapted from a similar synthesis)[7]
-
Reaction Setup: To a stirred solution of the appropriate acetophenone precursor in a suitable solvent (e.g., chloroform), add the brominating agent (e.g., bromine) dropwise at a controlled temperature (e.g., 0–5 °C).
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).
-
Work-up: Pour the reaction mixture into ice-cold water. Separate the organic layer and wash it sequentially with water, a mild base solution (e.g., 10% aq. sodium bicarbonate), and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent.
Potential Applications in Drug Development
Substituted acetophenones are recognized as valuable scaffolds in medicinal chemistry. The presence of the bromo and nitro functional groups on the phenyl ring of this compound provides multiple reactive sites for further chemical transformations, making it an attractive starting material for the synthesis of biologically active molecules.
Role as a Synthetic Intermediate
The bromine atom can be readily displaced by nucleophiles or participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The ketone functionality can undergo a variety of reactions, including condensation and reduction, to build more complex molecular architectures. These transformations allow for the generation of libraries of compounds for screening in drug discovery programs.
Potential Biological Activities of Derivatives
Derivatives of bromo-nitroacetophenones are being investigated for a range of pharmacological activities. For instance, some acetophenone derivatives have shown potential as enzyme inhibitors, which is a critical area of drug development.[8] The structural motifs accessible from this compound may be relevant to the development of inhibitors for various enzymes, including protein tyrosine phosphatases and kinases.
Logical Relationship in Drug Discovery
Caption: The central role of this compound in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds with interesting biological activities. While there is a need for more comprehensive data on its specific physical and chemical properties, the existing information on related structures highlights its utility as a versatile building block in medicinal chemistry and drug discovery. Further research into this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. 2-BROMO-5-NITROACETOPHENONE | 65130-31-6 [chemicalbook.com]
- 2. 1-(2-bromo-5-nitrophenyl)ethan-1-one | CAS:65130-31-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethanone, 1-(2-bromo-5-nitrophenyl)-|lookchem [lookchem.com]
- 5. 65130-31-6|this compound|BLD Pharm [bldpharm.com]
- 6. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized acetophenones as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-nitroacetophenone (CAS number 65130-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitroacetophenone is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromo and a nitro group on the acetophenone core, provides multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to pharmaceutical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-5-nitroacetophenone is presented in the table below. While some specific physical constants like melting and boiling points are not consistently reported in the literature for this specific isomer, the available data provides a foundational understanding of the compound.
| Property | Value | Source(s) |
| CAS Number | 65130-31-6 | [1][2] |
| Molecular Formula | C₈H₆BrNO₃ | [1][3] |
| Molecular Weight | 244.04 g/mol | [1][4] |
| Appearance | Solid | |
| Topological Polar Surface Area | 60.21 Ų | [1] |
| LogP | 2.5599 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
A related synthesis for 5-bromo-2-hydroxy-3-nitroacetophenone is detailed in patent CN102304052A, which involves the acetylation of p-bromophenol, followed by a Fries rearrangement and subsequent nitration[5]. Another relevant procedure is the synthesis of 3-nitroacetophenone, which involves the nitration of acetophenone using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Based on these related syntheses, a potential workflow for preparing 2-bromo-5-nitroacetophenone is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-bromo-5-nitroacetophenone.
Experimental Protocol (Hypothetical)
Materials:
-
2-Bromoacetophenone
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-bromoacetophenone to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-bromoacetophenone in sulfuric acid, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield 2-bromo-5-nitroacetophenone.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities for 2-bromo-5-nitroacetophenone are not extensively documented, its structural motifs are present in various biologically active compounds. Nitroaromatic compounds, in general, are known to have a wide range of pharmacological effects, and their biological activity is often attributed to the reduction of the nitro group in vivo, leading to the formation of reactive intermediates that can interact with biological macromolecules[6].
Derivatives of nitroacetophenone have been investigated for their potential as anticancer agents. For instance, chalcone-based 4-nitroacetophenone derivatives have been designed and synthesized as potent anticancer agents targeting the EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain)[7]. This suggests that the nitroacetophenone scaffold can be a valuable starting point for the development of targeted cancer therapies.
The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity and modulate the pharmacological profile of derivative compounds.
Biological Activity and Signaling Pathways
Direct evidence of the interaction of 2-bromo-5-nitroacetophenone with specific biological targets or its effect on signaling pathways is currently limited in the public domain. However, the biological activity of nitro-containing compounds is often linked to their ability to undergo bioreduction.
The antimicrobial activity of many nitro-containing drugs, for example, is believed to arise from the enzymatic reduction of the nitro group to form cytotoxic radicals that can damage cellular components, including DNA[6]. It is plausible that 2-bromo-5-nitroacetophenone or its derivatives could exhibit similar mechanisms of action if they are capable of undergoing such metabolic activation.
Given that some nitroacetophenone derivatives have been explored as anticancer agents targeting EGFR, a potential (though unconfirmed for this specific molecule) signaling pathway of interest could be the EGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation.
Hypothetical EGFR Signaling Inhibition Workflow
Caption: Potential inhibition of EGFR signaling by a derivative.
Safety and Handling
As with any laboratory chemical, 2-bromo-5-nitroacetophenone should be handled with appropriate safety precautions. Safety data sheets for related compounds indicate that they may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[8][9][10][11].
Recommended safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding the formation of dust and aerosols.
-
Storing the compound in a tightly closed container in a cool, dry place.
In case of accidental exposure, it is important to seek immediate medical attention and consult the material safety data sheet (MSDS) for specific first-aid measures.
Conclusion
2-Bromo-5-nitroacetophenone is a chemical intermediate with significant potential for use in organic synthesis, particularly in the development of new pharmaceutical agents. While detailed biological studies on this specific compound are not widely published, its structural features suggest that its derivatives could be of interest for targeting various biological pathways, including those involved in cancer. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications in drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-BROMO-5-NITROACETOPHENONE | 65130-31-6 [chemicalbook.com]
- 3. Ethanone, 1-(2-bromo-5-nitrophenyl)-|lookchem [lookchem.com]
- 4. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Bromo-4'-nitroacetophenone - Safety Data Sheet [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Characteristics of 1-(2-Bromo-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(2-Bromo-5-nitrophenyl)ethanone (CAS No. 65130-31-6). Due to the limited availability of experimentally determined physical constants in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, boiling point, density, and solubility.
Chemical Identity and Properties
This compound is a substituted acetophenone derivative. Its chemical structure, featuring a bromo and a nitro group on the phenyl ring, makes it a compound of interest in synthetic organic chemistry and as a building block in drug discovery.
Data Presentation: Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that specific experimental values for properties such as melting point, boiling point, and density are not consistently reported in the available literature. The protocols in Section 2 are provided to enable the experimental determination of these values.
| Property | Value | Source(s) |
| CAS Number | 65130-31-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₆BrNO₃ | [1][2][4] |
| Molecular Weight | 244.04 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% - 98% | [2][3][4] |
| Storage Conditions | Store at room temperature, sealed in a dry environment. | [4][6] |
| Polar Surface Area (PSA) | 60.21 Ų - 62.89 Ų | [2][4] |
| LogP (calculated) | 2.56 - 3.08 | [2][4] |
Mandatory Visualizations
Caption: 2D Molecular Structure of this compound.
Caption: Relationship between the physical states of matter.
Caption: Experimental workflow for melting point determination.
Experimental Protocols
The following sections detail generalized but comprehensive protocols for determining the primary physical characteristics of a solid organic compound such as this compound.
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
-
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, sample of this compound.
-
Procedure:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature when the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal liquefies (the end of the melting range).
-
This method is suitable for determining the boiling point of small quantities of a liquid. Since the target compound is a solid at room temperature, it would first need to be melted to perform this test.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[7]
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heat source (Bunsen burner), mineral oil.[7][8]
-
Procedure:
-
Sample Preparation: Place a small amount of the compound into the fusion tube (enough to submerge the sealed end of the capillary).
-
Apparatus Assembly: Place the capillary tube, with its sealed end up, into the fusion tube containing the sample.[7] Attach the fusion tube to the thermometer.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube.[8]
-
Observation: As the temperature rises, air will escape from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.[7]
-
Data Recording: Note the temperature at which this vigorous bubbling occurs. This is the boiling point of the substance. It is also crucial to record the barometric pressure, as boiling point varies with pressure.[9]
-
For a solid, particularly in powdered form, gas pycnometry provides a highly accurate measure of density, excluding the volume of any open pores.
-
Principle: This technique is based on the displacement of a known volume of an inert gas (typically helium) by the solid sample. The skeletal density is calculated from the sample's mass and the volume of gas it displaces.[10]
-
Apparatus: Gas pycnometer, analytical balance, sample of this compound.
-
Procedure:
-
Mass Measurement: Accurately weigh a sample of the dry compound using an analytical balance.
-
Sample Placement: Place the weighed sample into the calibrated sample chamber of the gas pycnometer.
-
Analysis: The instrument will automatically introduce helium at a known pressure into a reference chamber and then expand it into the sample chamber.
-
Calculation: By measuring the pressure difference, the instrument calculates the volume of the solid material.[10] The density is then determined using the formula: Density = Mass / Volume.
-
Understanding solubility is fundamental for applications in crystallization, extraction, and formulation. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.[11]
-
Principle: A small, known amount of solute is added to a known volume of solvent. The mixture is agitated, and the degree of dissolution is observed.
-
Apparatus: Test tubes, spatula, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, hexane, 5% aq. HCl, 5% aq. NaOH).
-
Procedure:
-
Initial Test: Place approximately 25 mg of the compound into a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. If it remains undissolved, it is insoluble.
-
Acid-Base Reactivity:
-
If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl.[13]
-
Solubility in 5% NaOH suggests the presence of an acidic functional group.[13]
-
Solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine, which could be a potential synthetic derivative).[13][14]
-
-
Classification: Record the compound as soluble, partially soluble, or insoluble for each solvent tested.
-
References
- 1. 2-BROMO-5-NITROACETOPHENONE | 65130-31-6 [chemicalbook.com]
- 2. Ethanone, 1-(2-bromo-5-nitrophenyl)-|lookchem [lookchem.com]
- 3. 2-BROMO-5-NITROACETOPHENONE | CAS#:65130-31-6 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-(2-bromo-5-nitrophenyl)ethan-1-one | CAS:65130-31-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. 65130-31-6|this compound|BLD Pharm [bldpharm.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. scribd.com [scribd.com]
Spectroscopic and Synthetic Profile of 1-(2-Bromo-5-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(2-Bromo-5-nitrophenyl)ethanone, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers engaged in the synthesis and characterization of novel compounds incorporating this versatile scaffold.
Spectroscopic Data
A thorough search of available scientific literature and chemical databases indicates a notable lack of publicly available, experimentally determined spectroscopic data for this compound. While data for isomeric compounds and derivatives are accessible, specific, verified spectra for this particular molecule could not be retrieved.
For the purpose of providing a foundational understanding, the following tables summarize the predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are derived from the analysis of its structural features, including the substituted benzene ring and the ethanone moiety.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic Protons | 7.5 - 8.5 | Multiplet |
| Methyl Protons (-CH₃) | 2.5 - 2.7 | Singlet |
Table 2: Predicted Significant IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1700 |
| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| C-Br | Stretch | 500 - 600 |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Lost Fragment | Predicted m/z |
| [M]⁺ | - | 243/245 |
| [M-CH₃]⁺ | •CH₃ | 228/230 |
| [M-NO₂]⁺ | •NO₂ | 197/199 |
| [M-COCH₃]⁺ | •COCH₃ | 200/202 |
Experimental Protocols
General Synthetic Approach: α-Bromination of 2-Amino-5-nitroacetophenone
A plausible synthetic route involves the electrophilic bromination of a suitable acetophenone precursor. One such general procedure is outlined below. Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted Acetophenone
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Carbon Tetrachloride, Acetonitrile)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or UV light)
Procedure:
-
The starting acetophenone derivative is dissolved in an appropriate solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator are added to the solution.
-
The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.
-
The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude α-bromoacetophenone.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to afford the pure this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectroscopic data for the characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone from Bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and experimentally validated synthetic pathway for the preparation of 1-(2-Bromo-5-nitrophenyl)ethanone, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, bromobenzene. The synthesis proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a regioselective nitration. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and a summary of quantitative data.
Synthetic Strategy Overview
The synthesis of this compound from bromobenzene is most effectively achieved through a two-stage process. The initial step involves the introduction of an acetyl group to the bromobenzene ring via a Friedel-Crafts acylation reaction. This reaction typically yields a mixture of ortho and para isomers, namely 2-bromoacetophenone and 4-bromoacetophenone. Following separation of the desired ortho isomer, a subsequent nitration reaction is performed to introduce a nitro group at the 5-position of the aromatic ring, yielding the target molecule.
An alternative approach, the direct nitration of bromobenzene followed by acylation, is generally less favored. The strong deactivating effect of the nitro group on the aromatic ring significantly hinders the subsequent Friedel-Crafts acylation, often leading to poor yields and requiring harsh reaction conditions.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Bromobenzene to Yield 2-Bromoacetophenone
This procedure outlines the synthesis of a mixture of 2-bromoacetophenone and 4-bromoacetophenone, from which the desired 2-bromoacetophenone is isolated.
Materials:
-
Bromobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the suspension while maintaining the temperature at 0 °C.
-
To this mixture, add bromobenzene (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of 2-bromoacetophenone and 4-bromoacetophenone, is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 2-bromoacetophenone isomer.
Step 2: Nitration of 2-Bromoacetophenone to Yield this compound
This protocol details the regioselective nitration of 2-bromoacetophenone to the target compound.
Materials:
-
2-Bromoacetophenone
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
To this solution, add potassium nitrate (1.05 eq) portion-wise, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 20 °C for 5 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
The crude this compound can be further purified by recrystallization from ethanol.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound from bromobenzene.
Table 1: Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Reagents | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) |
| 1 | Friedel-Crafts Acylation | Bromobenzene | Acetyl chloride, AlCl₃ | 1.0 : 1.0 : 1.1 | Dichloromethane | 0 to RT | 4 - 6 |
| 2 | Nitration | 2-Bromoacetophenone | KNO₃, H₂SO₄ | 1.0 : 1.05 | - | 0 to 20 | 5 |
Table 2: Product Yields and Physical Properties
| Step | Product | Isomer Ratio (ortho:para) | Yield of desired isomer (%) | Physical State | Melting Point (°C) |
| 1 | 2-Bromoacetophenone | Variable | 30 - 40 | Liquid | N/A |
| 2 | This compound | N/A | ~61 | Solid | 98 - 102 |
Mandatory Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation of bromobenzene.
Conclusion
The synthesis of this compound from bromobenzene is a well-defined process that relies on fundamental organic reactions. The presented two-step approach, involving Friedel-Crafts acylation followed by regioselective nitration, offers a reliable and reproducible method for obtaining the target compound. Careful control of reaction conditions, particularly temperature, and effective purification of intermediates are crucial for achieving good yields and high purity. This guide provides the necessary detailed information for researchers and professionals to successfully implement this synthesis in a laboratory setting.
An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(2-bromo-5-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. This document details the starting materials, experimental protocols, and comparative quantitative data to assist in the selection and execution of the optimal synthetic strategy.
Core Synthetic Pathways
The synthesis of this compound primarily proceeds through two main strategic approaches:
-
Electrophilic Nitration of a Pre-functionalized Acetophenone: This is the most direct and commonly cited method, starting with 2'-bromoacetophenone.
-
Multi-step Synthesis from a Substituted Benzene Derivative: A more complex approach that involves the sequential introduction of the required functional groups onto a simpler aromatic precursor.
This guide will focus on the most viable and documented methods, providing detailed protocols and comparative data where available.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the most prominent synthetic route to this compound. Due to the specificity of the target molecule, detailed experimental data for multiple, distinct high-yielding routes is limited in publicly available literature.
| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity |
| 2'-Bromoacetophenone | Conc. H₂SO₄, KNO₃, Water | 20°C, 5 hours, Inert atmosphere | 61.0 | >95% (typical) |
Experimental Protocols
Route 1: Nitration of 2'-Bromoacetophenone
This is the most direct and efficient method for the synthesis of this compound.
Reaction Scheme:
A schematic of the nitration of 2'-bromoacetophenone.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2'-bromoacetophenone.
-
Acidic Medium: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid while maintaining the internal temperature below 10°C.
-
Nitrating Agent: In a separate beaker, dissolve potassium nitrate in water and cool the solution in an ice bath.
-
Addition: Slowly add the cold potassium nitrate solution to the stirred solution of 2'-bromoacetophenone in sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 20°C for 5 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical progression from the primary starting material to the final product.
Workflow of the primary synthetic route.
Discussion of Alternative Synthetic Strategies
While the nitration of 2'-bromoacetophenone is the most direct approach, other theoretical pathways can be considered, though they present significant challenges.
Friedel-Crafts Acylation of 1-Bromo-4-nitrobenzene
A plausible, yet challenging, alternative involves the Friedel-Crafts acylation of 1-bromo-4-nitrobenzene.
Hypothetical Reaction Scheme:
A theoretical Friedel-Crafts acylation route.
Challenges:
The primary obstacle to this route is the strong deactivating effect of the nitro group on the aromatic ring. The nitro group withdraws electron density, making the ring significantly less nucleophilic and thus, highly unreactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Standard Friedel-Crafts conditions are generally ineffective for such strongly deactivated substrates. While more forcing conditions could be employed, they often lead to decomposition or undesired side reactions.
This guide provides a foundational understanding of the synthesis of this compound, equipping researchers with the necessary information to proceed with its preparation. The direct nitration of 2'-bromoacetophenone stands out as the most practical and efficient method.
Physicochemical and Spectroscopic Data
An In-depth Technical Guide to 6-Bromo-4-nitro-1H-indole
IUPAC Name: 6-Bromo-4-nitro-1H-indole Molecular Formula: C₈H₅BrN₂O₂
This document provides a comprehensive technical overview of 6-Bromo-4-nitro-1H-indole, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and its derivatives are continuously explored for novel therapeutic applications.[1][2][3] This guide covers the compound's physicochemical properties, synthesis protocols, and the biological context of related nitroindole derivatives.
Quantitative data for 6-Bromo-4-nitro-1H-indole has been aggregated from various chemical suppliers and databases.[4][5][6] This information is crucial for experimental design, including reaction setup, purification, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 6-Bromo-4-nitro-1H-indole |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 243.04 g/mol |
| CAS Number | 885520-50-3 |
| Appearance | Solid |
| Purity | Typically ≥95% |
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights |
|---|---|
| ¹H NMR | Spectral data available from chemical suppliers.[4][5] |
| LC-MS | Conforms to the molecular weight of 243.04 g/mol .[4] |
| HPLC | Used to confirm the purity of the compound.[4] |
Synthesis and Experimental Protocols
The synthesis of substituted indoles is a cornerstone of medicinal chemistry. The Batcho-Leimgruber indole synthesis is a well-established and versatile method for preparing a wide range of indole derivatives, including nitro-substituted scaffolds like 6-Bromo-4-nitro-1H-indole.[7] This two-step process involves the formation of an enamine from a nitrotoluene derivative, followed by a reductive cyclization to yield the indole ring.
Experimental Protocol: Batcho-Leimgruber Indole Synthesis
This protocol is a representative example for the synthesis of a nitro-indole scaffold, adapted from methodologies described for related compounds.[7]
Objective: To synthesize a (4-nitro-1H-indol-6-yl) derivative via the Batcho-Leimgruber methodology.
Step 1: Enamine Formation
-
A solution of the starting (4-methyl-3,5-dinitrophenyl)phosphonate is prepared in a suitable aprotic solvent (e.g., Toluene, DMF).
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a period of 24-48 hours, during which the formation of the intermediate enamine occurs.
-
Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine from the previous step is dissolved in a solvent mixture, typically an alcohol (e.g., Methanol) and a polar aprotic solvent.
-
A reducing agent is introduced. The choice of agent is critical for selective reduction. For instance, Raney nickel (Ra/Ni) under a hydrogen atmosphere is often used for the reductive cyclization to form the indole ring while preserving the second nitro group.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration (e.g., through a pad of Celite).
-
The filtrate is concentrated, and the resulting crude product is purified using column chromatography on silica gel to afford the final (4-nitro-1H-indol-6-yl)phosphonate product.
Biological Activity and Therapeutic Potential
While specific biological data for 6-Bromo-4-nitro-1H-indole is not extensively published, the broader class of nitroindole derivatives has shown significant promise in drug discovery, particularly in oncology.[8]
Targeting Oncogene Promoters
Many human oncogene promoters, such as c-Myc, contain guanine-rich sequences capable of forming non-canonical DNA structures known as G-quadruplexes (G4). The stabilization of these structures can inhibit gene transcription, making G4 DNA an attractive target for anticancer drugs. Recent studies have focused on designing indole-based molecules that can bind to and stabilize these G-quadruplexes.
A 2017 study detailed the synthesis and evaluation of a series of pyrrolidine-substituted 5-nitroindole derivatives as c-Myc G-quadruplex binders.[8] The findings from such research can inform the exploration of structurally similar compounds like 6-Bromo-4-nitro-1H-indole. A logical approach to this exploration involves a Structure-Activity Relationship (SAR) study, where different parts of the molecule are systematically modified to optimize binding affinity and biological activity.
This SAR approach allows researchers to systematically probe the chemical space around the 6-Bromo-4-nitro-1H-indole scaffold to develop potent and selective inhibitors for therapeutic targets. The nitro and bromo substituents provide reactive handles for further chemical modification, making this compound a valuable starting point for a medicinal chemistry campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 885520-50-3|6-Bromo-4-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 5. 1H-Indole, 6-broMo-4-nitro- | 885520-50-3 [amp.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Reduction of 2-Bromo-5-nitroacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective reduction of a nitro group in the presence of other sensitive functionalities is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. 2-bromo-5-nitroacetophenone possesses three potentially reducible groups: a nitro group, a ketone, and a carbon-bromine bond. The primary challenge lies in selectively reducing the nitro group to an amine without affecting the α-bromoketone moiety, which is susceptible to both reduction and dehalogenation. These application notes provide detailed protocols for achieving this selective transformation using various established methods.
Challenges in Selective Reduction
The selective reduction of 2-bromo-5-nitroacetophenone to 2-bromo-5-aminoacetophenone requires a reagent that is highly chemoselective for the nitro group. Standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C), can lead to the undesired removal of the bromine atom (dehalogenation).[1] Similarly, powerful reducing agents like lithium aluminum hydride are not suitable as they would reduce the ketone and can also lead to the formation of azo compounds from aromatic nitro groups.[1] Therefore, milder and more selective reagents are necessary.
Recommended Methodologies for Selective Nitro Reduction
Several methods are well-suited for the selective reduction of aromatic nitro groups while tolerating both halogens and ketones.[1][2][3] The most common and effective reagents include stannous chloride (tin(II) chloride), iron powder in an acidic medium, and sodium dithionite.
Data Presentation: Comparison of Selective Reduction Methods
| Reagent System | Typical Solvent(s) | Typical Conditions | Advantages | Potential Disadvantages |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50-80 °C | High chemoselectivity for the nitro group; tolerates ketones and halogens well.[1][4] | Produces tin-based waste products that require proper disposal. |
| Fe / HCl or NH₄Cl | Ethanol / Water, Acetic Acid | Reflux | Inexpensive, effective, and generally tolerant of other functional groups.[1][5] | Can require strongly acidic conditions; produces large amounts of iron sludge. |
| Sodium Dithionite (Na₂S₂O₄) | Acetone / Water, THF / Water | Reflux | Highly specific for the reduction of nitro groups.[4] | Yields can sometimes be moderate, and the reaction may require careful monitoring.[4] |
| Catalytic Transfer Hydrogenation (e.g., Hydrazine hydrate with Pd/C) | Ethanol | Room Temp to Reflux | Can be effective for reducing nitroarenes with halogen substituents.[2] | Requires careful control of conditions to avoid dehalogenation. |
Experimental Protocols
Protocol 1: Selective Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol describes the selective reduction of the nitro group in 2-bromo-5-nitroacetophenone to an amine using tin(II) chloride dihydrate.
Materials:
-
2-bromo-5-nitroacetophenone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-nitroacetophenone (1.0 eq) in absolute ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq) to the solution.[4]
-
Attach a reflux condenser and heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography or recrystallization to yield 2-bromo-5-aminoacetophenone.
Protocol 2: Selective Reduction using Iron Powder and Ammonium Chloride
This method utilizes iron powder in the presence of ammonium chloride, providing a milder alternative to strongly acidic conditions.
Materials:
-
2-bromo-5-nitroacetophenone
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 2-bromo-5-nitroacetophenone (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Add iron powder (approx. 5.0 eq) and ammonium chloride (approx. 4.0 eq) to the mixture.
-
Heat the suspension to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified as described in Protocol 1.
Visualizations
Experimental Workflow for Selective Nitro Reduction
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Suzuki Coupling Reactions with 1-(2-Bromo-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the Suzuki coupling reaction of 1-(2-Bromo-5-nitrophenyl)ethanone with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel biaryl compounds, which are prevalent scaffolds in drug discovery. The resulting 1-(2-aryl-5-nitrophenyl)ethanone derivatives serve as key intermediates for the development of various therapeutic agents, including potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[6] It offers a powerful method for synthesizing unsymmetrical biaryls from the reaction of an organoboron compound with an organohalide.[7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
This compound is a valuable building block in organic synthesis due to the presence of three key functional groups: a bromine atom amenable to cross-coupling, a nitro group that can be further functionalized, and an acetyl group that can participate in various transformations. The nitro group, in particular, is a common feature in bioactive molecules and can influence their pharmacological properties.[8] The Suzuki coupling of this substrate provides access to a library of 1-(2-aryl-5-nitrophenyl)ethanone derivatives, which are precursors to compounds with potential applications in drug discovery, including the development of enzyme inhibitors.[9][10]
Experimental Protocols
The following protocols outline the general procedures for the Suzuki coupling of this compound with different arylboronic acids. Optimization of reaction conditions, such as the choice of catalyst, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
General Procedure for Suzuki Coupling
A mixture of this compound (1.0 eq.), the respective arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) is prepared in a suitable solvent (e.g., toluene, dioxane, or DMF/water).[11][12] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction and purified by column chromatography.[11]
Protocol 1: Suzuki Coupling with Phenylboronic Acid
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added sodium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 85 °C for 4-6 hours. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 1-(5-nitro-[1,1'-biphenyl]-2-yl)ethan-1-one.
Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid
In a microwave vial, this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 mmol), and potassium carbonate (2.0 mmol) are suspended in N,N-dimethylformamide (5 mL). The vial is sealed and heated in a microwave reactor at 150 °C for 20-30 minutes. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography yields 1-(4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl)ethan-1-one.
Protocol 3: Suzuki Coupling with 3-Chlorophenylboronic Acid
A mixture of this compound (1.0 mmol), 3-chlorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is purged with nitrogen. The reaction is heated at 100 °C for 8-12 hours. After completion, the mixture is cooled and diluted with water. The product is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over magnesium sulfate, and evaporated. The crude product is purified by column chromatography to give 1-(3'-chloro-5-nitro-[1,1'-biphenyl]-2-yl)ethan-1-one.
Data Presentation
The following table summarizes the typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 85 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DMF | 150 (MW) | 0.5 | 80-90 |
| 3 | 3-Chlorophenylboronic Acid | Pd(OAc)₂/PPh₃ (2/4) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 75-85 |
| 4 | 4-Fluorophenylboronic Acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 82-92 |
| 5 | 2-Thienylboronic Acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-(2-aryl-5-nitrophenyl)ethanone derivatives via Suzuki coupling.
Caption: General workflow for the synthesis of 1-(2-aryl-5-nitrophenyl)ethanone.
Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Signaling Pathway Inhibition
The synthesized 1-(2-aryl-5-nitrophenyl)ethanone derivatives can be further elaborated into compounds that may act as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3]
Caption: Potential mechanism of action for drug candidates.
Conclusion
The Suzuki coupling reaction of this compound provides an efficient route to a diverse range of 1-(2-aryl-5-nitrophenyl)ethanone derivatives. These compounds are valuable intermediates in the synthesis of biologically active molecules. The protocols and data presented here serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel therapeutic agents. Further investigation into the biological activities of these compounds and their derivatives is warranted to explore their full therapeutic potential.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mskcc.org [mskcc.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols: 1-(2-Bromo-5-nitrophenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-5-nitrophenyl)ethanone is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex pharmaceutical compounds. Its trifunctional nature, featuring a ketone, a bromine atom, and a nitro group, provides multiple reactive sites for diverse chemical transformations. This application note will focus on its critical role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, specifically Niraparib, a targeted therapy for various cancers. We will provide detailed experimental protocols for key transformations and an overview of the biological context of its downstream products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 65130-31-6 |
| Molecular Formula | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Application in the Synthesis of Niraparib
Niraparib is a potent and selective PARP-1 and PARP-2 inhibitor. The synthesis of Niraparib often involves an initial key step where this compound is coupled with a suitable piperidine derivative. This is typically achieved through a copper-catalyzed Ullmann condensation reaction. The resulting intermediate then undergoes a series of transformations to yield the final active pharmaceutical ingredient (API).
Synthetic Scheme Overview
The general synthetic approach from this compound to a key Niraparib intermediate is depicted below. This workflow highlights the initial Ullmann condensation followed by subsequent cyclization to form the indazole core of Niraparib.
Caption: Synthetic workflow from this compound to a key Niraparib precursor.
Experimental Protocols
The following are representative protocols for key reactions involving this compound.
Protocol 1: Ullmann Condensation for the Synthesis of a Niraparib Intermediate
This protocol describes the copper-catalyzed N-arylation of a piperidine derivative with this compound.
Materials:
-
This compound
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq) in DMSO, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Quantitative Data:
The following table summarizes typical reaction yields for the synthesis of Niraparib intermediates starting from this compound, based on data from various synthetic routes.
| Step | Reactants | Product | Typical Yield (%) |
| Ullmann Condensation | This compound, Piperidine derivative | Coupled Intermediate | 75-85% |
| Reductive Cyclization | Coupled Intermediate | Indazole Core | 80-90% |
| Amidation & Deprotection | Indazole Core | Niraparib | 70-80% |
Protocol 2: Sonogashira Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a terminal alkyne, demonstrating its utility in generating diverse molecular scaffolds.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.
Biological Context: PARP Inhibition and Synthetic Lethality
The end-product of the synthesis starting with this compound, Niraparib, is a potent inhibitor of PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. The inability of these BRCA-deficient cells to repair DSBs via HR results in genomic instability and ultimately cell death. This concept is known as "synthetic lethality," where the combination of two non-lethal defects (PARP inhibition and BRCA deficiency) leads to cell death.[1][2][3]
The following diagram illustrates the mechanism of action of PARP inhibitors like Niraparib in the context of DNA repair pathways.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced pharmaceuticals, most notably the PARP inhibitor Niraparib. The protocols and data presented herein provide a valuable resource for researchers engaged in the development of novel therapeutics. A thorough understanding of its reactivity and the biological mechanisms of its derivatives is crucial for the successful design and execution of drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Thienoindoles using 1-(2-Bromo-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienoindoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them privileged scaffolds in drug discovery and for the development of organic electronics. Thieno[3,2-b]indoles, in particular, are known to exhibit a wide range of biological activities, including antitubercular, antitumor, antifungal, and antibacterial properties. Furthermore, their unique photophysical properties have led to their use in the design of dyes and materials for optoelectronic applications.
This document provides a detailed protocol for a two-step synthesis of a 7-nitrothieno[3,2-b]indole derivative, commencing from the readily available starting material, 1-(2-Bromo-5-nitrophenyl)ethanone. The synthetic strategy involves an initial Gewald reaction to construct the thiophene ring, followed by an intramolecular Cadogan reductive cyclization to form the fused indole ring. The resulting 7-nitrothieno[3,2-b]indole can serve as a versatile intermediate for further functionalization, particularly at the nitro group, to generate a library of compounds for biological screening or materials science applications. The nitro group in pharmaceuticals can be a key feature for bioreductive activation, especially in developing drugs for hypoxic tumors.
Overall Synthetic Scheme
The proposed synthesis is a two-step process:
-
Step 1: Gewald Reaction. this compound undergoes a multicomponent condensation with ethyl cyanoacetate and elemental sulfur in the presence of a base to yield ethyl 2-amino-4-(2-bromo-5-nitrophenyl)-5-methylthiophene-3-carboxylate.
-
Step 2: Intramolecular Cadogan Cyclization. The intermediate thiophene derivative is then subjected to a reductive cyclization using a phosphite reagent, which facilitates the formation of the thieno[3,2-b]indole core through an in-situ generated nitrene intermediate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-(2-bromo-5-nitrophenyl)-5-methylthiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a robust method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.
Materials and Reagents:
-
This compound
-
Ethyl cyanoacetate
-
Sulfur (elemental powder)
-
Morpholine (or another suitable base like diethylamine or triethylamine)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous ethanol (10 mL/g of ketone), add elemental sulfur (1.2 eq).
-
To this suspension, add morpholine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product may precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., 9:1 to 7:3).
-
Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 2-amino-4-(2-bromo-5-nitrophenyl)-5-methylthiophene-3-carboxylate as a solid.
Expected Yield: Based on analogous reactions with substituted acetophenones, yields for the Gewald reaction can range from 45% to 70%.
Step 2: Synthesis of Ethyl 7-nitro-4-methyl-4H-thieno[3,2-b]indole-2-carboxylate (Intramolecular Cadogan Cyclization)
The Cadogan reaction is a classic method for the synthesis of indoles and other fused nitrogen heterocycles via reductive cyclization of ortho-nitroarenes.
Materials and Reagents:
-
Ethyl 2-amino-4-(2-bromo-5-nitrophenyl)-5-methylthiophene-3-carboxylate
-
Triethyl phosphite
-
Toluene or xylene (anhydrous)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the thiophene intermediate from Step 1 (1.0 eq) in anhydrous toluene or xylene (20 mL/g of substrate).
-
Add triethyl phosphite (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the solvent by distillation under reduced pressure.
-
The crude residue is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired ethyl 7-nitro-4-methyl-4H-thieno[3,2-b]indole-2-carboxylate.
Expected Yield: Yields for Cadogan cyclizations can vary widely but are often in the range of 40-80%.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product | Expected Yield (%) |
| 1 | Gewald Reaction | This compound | Ethyl cyanoacetate, Sulfur, Morpholine | Ethanol | 50-60 | 4-6 | Ethyl 2-amino-4-(2-bromo-5-nitrophenyl)-5-methylthiophene-3-carboxylate | 45-70 |
| 2 | Cadogan Cyclization | Ethyl 2-amino-4-(2-bromo-5-nitrophenyl)-5-methylthiophene-3-carboxylate | Triethyl phosphite | Toluene | 110-120 | 12-24 | Ethyl 7-nitro-4-methyl-4H-thieno[3,2-b]indole-2-carboxylate | 40-80 |
Table 2: Spectroscopic Data for Analogous Compounds
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) |
| Ethyl 2-amino-4-(aryl)-5-methylthiophene-3-carboxylate Intermediate | δ 7.0-8.0 (aromatic-H), 6.0-6.5 (br s, NH2), 4.2-4.4 (q, OCH2), 2.3-2.5 (s, CH3), 1.2-1.4 (t, OCH2CH3) | δ 165-170 (C=O), 140-160 (aromatic-C), 100-130 (thiophene-C), 60-62 (OCH2), 14-16 (CH3) | Expected [M+H]+ |
| Ethyl 7-nitro-4-methyl-4H-thieno[3,2-b]indole-2-carboxylate Final Product | δ 7.5-8.5 (aromatic-H), 4.3-4.5 (q, OCH2), 2.4-2.6 (s, CH3), 1.3-1.5 (t, OCH2CH3) | δ 160-165 (C=O), 120-150 (aromatic/heterocyclic-C), 61-63 (OCH2), 14-16 (CH3) | Expected [M+H]+ |
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of a thieno[3,2-b]indole derivative.
Experimental Workflow
Caption: Step-by-step experimental workflow for thienoindole synthesis.
Applications and Further Research
The synthesized 7-nitrothieno[3,2-b]indole is a valuable scaffold for further chemical exploration. The nitro group can be readily reduced to an amino group, which can then be derivatized to a wide array of amides, sulfonamides, or other functional groups. This allows for the generation of a chemical library for structure-activity relationship (SAR) studies.
Potential applications for these novel thienoindole derivatives include:
-
Anticancer Agents: The thienoindole core is present in several compounds with antiproliferative activity. The nitro group can also impart selectivity for hypoxic cancer cells, a key target in oncology.
-
Antimicrobial Agents: Indole and thiophene derivatives have a long history as antimicrobial agents. Novel thienoindoles could be screened against various bacterial and fungal strains.
-
Materials Science: The extended π-system of the thienoindole core makes these compounds candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as organic semiconductors.
Further research should focus on the optimization of the reaction conditions to improve yields and the exploration of the chemical space around the thienoindole core through derivatization of the nitro group and the ester functionality. Biological evaluation of the synthesized compounds will be crucial in identifying new lead compounds for drug discovery programs.
Application Notes and Protocols for the Analytical Characterization of 2-Bromo-5-Nitroacetophenone
These application notes provide detailed methodologies for the characterization of 2-bromo-5-nitroacetophenone, a key intermediate in pharmaceutical and chemical synthesis. The following protocols are designed for researchers, scientists, and professionals in drug development, offering comprehensive guidance on utilizing various analytical techniques for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-bromo-5-nitroacetophenone by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-bromo-5-nitroacetophenone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup (300-500 MHz NMR Spectrometer):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H NMR (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
After acquiring the ¹H spectrum, switch the spectrometer to the ¹³C frequency.
-
Set the appropriate acquisition parameters for ¹³C NMR (e.g., number of scans, pulse sequence for proton decoupling).
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Data Presentation: NMR Spectral Data
Table 1: ¹H NMR Data for 2-Bromo-5-Nitroacetophenone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results | N/A | N/A | N/A |
Table 2: ¹³C NMR Data for 2-Bromo-5-Nitroacetophenone
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results | N/A |
Note: Specific peak assignments are based on computational predictions and comparison with similar structures, as explicit experimental data was not found in the provided search results.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis of 2-bromo-5-nitroacetophenone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of 2-bromo-5-nitroacetophenone and for quantifying it in mixtures. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol: HPLC
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. A common starting point is a 50:50 (v/v) mixture.
-
For improved peak shape and resolution, add an acid modifier such as 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid.[1][2]
-
Filter and degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-bromo-5-nitroacetophenone in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup (HPLC with UV Detector):
-
Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (or Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan; likely in the range of 254-280 nm due to the aromatic and nitro groups.
-
Column Temperature: 25-30 °C.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and the sample solution.
-
Record the chromatograms and note the retention time of the main peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Data Presentation: HPLC Method Parameters
Table 3: HPLC Method Parameters for 2-Bromo-5-Nitroacetophenone Analysis
| Parameter | Value |
| Column | Newcrom R1 or equivalent C18 |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Retention Time (Rt) | To be determined experimentally |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of 2-bromo-5-nitroacetophenone.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 2-bromo-5-nitroacetophenone. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
Experimental Protocol: MS
-
Sample Preparation:
-
For direct infusion ESI-MS, dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For GC-MS (if the compound is sufficiently volatile and thermally stable), prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
For LC-MS, use the same sample preparation as for HPLC.
-
-
Instrument Setup (ESI-MS or GC-MS):
-
Ionization Mode: ESI (positive or negative ion mode) or EI.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage (ESI): Typically 3-5 kV.
-
Source Temperature: Optimized for the specific instrument and compound.
-
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI). Note the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Data Presentation: Mass Spectrometry Data
Table 4: Expected Mass Spectrometry Peaks for 2-Bromo-5-Nitroacetophenone (C₈H₆BrNO₃)
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Description |
| [M]⁺˙ | 242.95 | 244.95 | Molecular Ion |
| [M-Br]⁺ | 164.03 | - | Loss of Bromine |
| [M-NO₂]⁺ | 196.96 | 198.96 | Loss of Nitro Group |
| [C₇H₄NO₂]⁺ | 146.02 | - | p-Nitrobenzoyl Cation |
Note: The molecular formula is C₈H₆BrNO₃, with a molecular weight of approximately 244.04 g/mol .
Visualization: Mass Spectrometry Logical Flow
Caption: Logical flow for mass spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the 2-bromo-5-nitroacetophenone molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrument Setup (FTIR Spectrometer):
-
Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.
-
-
Analysis:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Data Presentation: FTIR Absorption Bands
Table 5: Characteristic FTIR Absorption Bands for 2-Bromo-5-Nitroacetophenone
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1700-1680 | Strong | C=O (Ketone) Stretch |
| ~1600, ~1475 | Medium | Aromatic C=C Stretch |
| ~1530-1500 | Strong | Asymmetric NO₂ Stretch |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch |
| ~850 | Strong | C-N Stretch |
| ~600-500 | Medium | C-Br Stretch |
Note: These are expected ranges. Actual values may vary slightly.
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of 2-bromo-5-nitroacetophenone.
References
Application Note and Protocol for the Purification of 1-(2-Bromo-5-nitrophenyl)ethanone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-(2-Bromo-5-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed to guide researchers in achieving high purity of the target compound, which is essential for subsequent synthetic steps and ensuring the quality of final drug products.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for handling the compound and for the successful design of the purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrNO₃[1] |
| Molecular Weight | 244.04 g/mol [1] |
| Appearance | White to off-white solid[1] |
| CAS Number | 65130-31-6[1] |
| Storage | Store at room temperature[1] |
Experimental Protocol: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization. The selection of an appropriate solvent is a critical first step and may require preliminary small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude compound into several test tubes.
-
Add a few drops of a different potential recrystallization solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large quantity of crystals.
-
If a single solvent is not suitable, a solvent pair can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
-
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the compound before and after the procedure. Table 2 provides a template for recording this data.
Table 2: Purification Data for this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | ||
| Mass (g) | ||
| Purity (%) | ||
| Melting Point (°C) | ||
| Yield (%) | N/A |
Visualizing the Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Recrystallization workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Bromo-5-nitrophenyl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic challenge lies in introducing the acetyl group onto the deactivated aromatic ring. Two potential routes are commonly considered:
-
Friedel-Crafts acylation of 1-bromo-4-nitrobenzene: This is often the most direct approach. However, it is challenging due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution.[1][2]
-
Nitration of 2-bromoacetophenone: This route involves the nitration of a pre-existing acetophenone. The challenge here is to control the regioselectivity of the nitration to obtain the desired 5-nitro isomer.
Q2: Why am I getting a very low or no yield of the desired product?
A2: Low to no yield in the synthesis of this compound is a common issue, primarily due to the deactivated nature of the starting material, 1-bromo-4-nitrobenzene, towards Friedel-Crafts acylation.[1][2] The nitro group strongly withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.
Q3: What are the likely side products in this synthesis?
A3: Side product formation can further reduce the yield of the desired product. Potential side products include:
-
Poly-acylated products: Although less likely with a deactivated ring, under harsh reaction conditions, multiple acetyl groups could potentially be added.
-
Isomers: In the case of nitrating 2-bromoacetophenone, other nitro isomers can be formed.
-
Products from starting material decomposition: Under strong acidic conditions and high temperatures, decomposition of starting materials or the product can occur.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through standard laboratory techniques. Column chromatography using silica gel is a common and effective method. A solvent system of petroleum ether and ethyl acetate is often employed for elution.[3] Recrystallization from a suitable solvent can also be used to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Suggestions |
| No or very low conversion of starting material | The aromatic ring is too deactivated for the Friedel-Crafts reaction to proceed under standard conditions.[1][2] | - Increase Catalyst Concentration: Use a higher molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the substrate. - Use a More Reactive Acylating Agent: Consider using acetic anhydride in place of acetyl chloride, as it can be more reactive under certain conditions. - Elevate Reaction Temperature: Carefully increase the reaction temperature. However, be cautious as this may also lead to decomposition. Monitor the reaction closely by TLC. - Explore Alternative Catalysts: Investigate the use of other Lewis acids or solid acid catalysts that have shown effectiveness in acylating deactivated rings. |
| Formation of multiple products (isomers) | If using the nitration of 2-bromoacetophenone route, the directing effects of the bromo and acetyl groups may lead to a mixture of nitro isomers. | - Optimize Nitration Conditions: Carefully control the temperature of the nitration reaction, as lower temperatures often favor higher regioselectivity. - Choice of Nitrating Agent: Experiment with different nitrating agents (e.g., HNO₃/H₂SO₄, NO₂BF₄) to see if the isomer ratio can be improved. |
| Product decomposition | The reaction conditions (high temperature, strong acid) are too harsh, leading to the degradation of the desired product. | - Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. - Shorter Reaction Time: Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to minimize product exposure to harsh conditions. |
| Difficult purification | The crude product is a complex mixture of starting material, product, and side products with similar polarities. | - Optimize Column Chromatography: Experiment with different solvent gradients for column chromatography to achieve better separation.[3] - Recrystallization: Try different solvents for recrystallization to selectively crystallize the desired product. |
Experimental Protocols
Reference Protocol: Bromination of 1-(3-nitrophenyl)ethanone [3]
This protocol details the synthesis of an isomer, 2-Bromo-1-(3-nitrophenyl)ethanone, and can provide insights into reaction work-up and purification.
-
Reaction Setup: To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), add bromine (0.97 g, 6.05 mmol) at 0–5°C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and separate the layers.
-
Extraction and Washing: Wash the organic layer with water (1 x 10 ml), 10% aq. sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (230–400 mesh) using a gradient of 0–10% ethyl acetate in petroleum ether as the eluent.
Visualizing the Workflow
A logical workflow for troubleshooting the synthesis is presented below.
Caption: Troubleshooting workflow for the synthesis of this compound.
This diagram illustrates a logical progression from identifying a low yield to considering the primary cause (ring deactivation) and exploring potential solutions, including modifying reaction conditions or pursuing an alternative synthetic route. The workflow emphasizes the importance of analysis and purification to isolate the desired product.
References
Technical Support Center: Selective Nitro Reduction of 2-Bromo-5-Nitroacetophenone
Welcome to the technical support center for the selective nitro reduction of 2-bromo-5-nitroacetophenone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of the nitro group in 2-bromo-5-nitroacetophenone?
The main challenges in this synthesis are achieving high chemoselectivity for the nitro group reduction without affecting the ketone and bromo functionalities. Key potential side reactions include the reduction of the acetophenone carbonyl group to an alcohol and the hydrodehalogenation (de-bromination) of the aromatic ring.[1][2] The choice of reducing agent and reaction conditions is critical to minimize these undesired transformations.
Q2: Which reducing agents are recommended for this selective transformation?
Several methods can be employed for the selective reduction of an aromatic nitro group in the presence of a ketone and a halogen. Recommended reagents include:
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Metal/Acid Systems: Tin(II) chloride (SnCl2) in a solvent like ethanol or ethyl acetate is a mild and effective option that typically does not affect ketones or aryl halides.[3][4][5] Similarly, iron powder in the presence of an acid such as acetic acid or ammonium chloride is a classic and cost-effective method known for its chemoselectivity.[4][6]
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Catalytic Hydrogenation: While standard catalysts like Palladium on carbon (Pd/C) can be effective for nitro reduction, they also have a tendency to cause dehalogenation.[4][7] To circumvent this, sulfided platinum catalysts or the use of Raney Nickel are often preferred as they are less prone to cleaving the carbon-bromine bond.[1][4]
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Hydrazine-based Reagents: Hydrazine hydrate in the presence of a catalyst like Pd/C can selectively reduce nitro groups.[7] Additionally, novel systems like hydrazine glyoxylate with zinc or magnesium powder have been shown to be effective and selective at room temperature.[8]
Q3: Can Sodium Borohydride (NaBH4) be used for this reduction?
Sodium borohydride (NaBH4) alone is generally considered a mild reducing agent that selectively reduces aldehydes and ketones but not aromatic nitro groups under standard conditions.[9][10][11][12] However, its reducing power can be enhanced by using it in combination with transition metal salts like nickel(II) acetate (Ni(OAc)2) or iron(II) chloride (FeCl2).[9][13] These modified systems can effectively reduce the nitro group while potentially leaving the ketone untouched, although careful optimization of reaction conditions is necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Incomplete Reduction of Nitro Group | 1. Insufficient amount of reducing agent.2. Low reaction temperature or short reaction time.3. Deactivated catalyst (for catalytic hydrogenation).4. Poor quality of reagents. | 1. Increase the molar equivalents of the reducing agent.2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC.3. Use fresh or properly activated catalyst.4. Ensure reagents are pure and anhydrous where necessary. |
| Reduction of the Ketone Group | 1. Use of a non-selective or overly harsh reducing agent (e.g., LiAlH4).2. Reaction conditions are too aggressive (e.g., high temperature or pressure). | 1. Switch to a more chemoselective reducing agent such as SnCl2/HCl or Fe/NH4Cl.[4][10]2. For catalytic hydrogenation, ensure conditions are mild. For NaBH4-based systems, carefully control the temperature and stoichiometry. |
| Debromination (Loss of Bromine) | 1. Use of catalytic hydrogenation with a catalyst prone to dehalogenation (e.g., Pd/C).2. Overly harsh reaction conditions. | 1. Replace Pd/C with a sulfided platinum catalyst or Raney Nickel for catalytic hydrogenation.[1][2][4]2. Consider non-hydrogenation methods like SnCl2 or Fe-based reductions which are less likely to cause dehalogenation.[4] |
| Formation of Azo Compounds | 1. Use of certain metal hydrides like LiAlH4 for aromatic nitro reduction.[4] | 1. Avoid using LiAlH4 for the reduction of aromatic nitro groups to amines. Opt for reagents like SnCl2, Fe, or catalytic hydrogenation. |
| Difficult Product Isolation/Workup | 1. Formation of metal salt complexes with the amine product (common with SnCl2 and Fe reductions).[14] | 1. During workup, after the reaction is complete, basify the solution (e.g., with aqueous NaHCO3 or NaOH) to precipitate metal hydroxides and free the amine product for extraction.[3] |
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Tin(II) Chloride (SnCl2)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitroacetophenone (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Carefully basify the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO3) or 5% aqueous sodium hydroxide (NaOH). This will precipitate tin salts.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
-
Protocol 2: Selective Nitro Reduction using Iron (Fe) in Acidic Media
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, suspend iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add a catalytic amount of hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH4Cl) (4.0-5.0 eq) to activate the iron. Heat the mixture to 70-80 °C.
-
Substrate Addition: Add a solution of 2-bromo-5-nitroacetophenone (1.0 eq) in ethanol dropwise to the stirred suspension.
-
Reaction Conditions: Maintain the reaction temperature at 70-80 °C and monitor by TLC until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with aqueous sodium carbonate (Na2CO3) or ammonia (NH3) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous Na2SO4 and evaporate the solvent to yield the desired amine.
-
Data Summary
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Key Advantages | Potential Issues |
| Tin(II) Chloride | SnCl2·2H2O | Ethanol/EtOAc | 70-80 | 1-3 | High chemoselectivity, mild conditions.[3][4] | Metal salt workup can be cumbersome.[14] |
| Iron/Acid | Fe, HCl/NH4Cl | EtOH/H2O | 70-80 | 2-5 | Cost-effective, good selectivity.[4][6] | Heterogeneous reaction, workup to remove iron salts. |
| Catalytic Hydrogenation | H2, Sulfided Pt/C | Methanol/Ethanol | 25-50 | 2-6 | Clean reaction, high yields. | Requires specialized pressure equipment, catalyst cost. |
| Modified NaBH4 | NaBH4, Ni(OAc)2 | Wet CH3CN | 25 | 0.5-1 | Fast reaction at room temperature.[9] | Requires careful control of stoichiometry to avoid ketone reduction. |
Visual Workflow and Decision Making
Caption: Troubleshooting workflow for the selective nitro reduction.
Caption: Decision tree for selecting a suitable reduction method.
References
- 1. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN : Oriental Journal of Chemistry [orientjchem.org]
- 10. organic chemistry - Chemoselectivity in reduction of 3′-nitroacetophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. physicsforums.com [physicsforums.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling with 2-Bromo-5-nitroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 2-bromo-5-nitroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the Suzuki coupling of 2-bromo-5-nitroacetophenone?
A1: The primary challenges with this substrate arise from its electronic properties. The presence of two electron-withdrawing groups (nitro and acetyl) can significantly impact the reaction. While these groups activate the aryl bromide towards oxidative addition, they can also influence the stability of intermediates and the overall catalytic cycle. Potential issues include catalyst deactivation, low yields, and the formation of side products. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful coupling.
Q2: Which palladium precursors are recommended for this type of electron-deficient substrate?
A2: For electron-deficient aryl bromides, several palladium precursors have proven effective. The choice often depends on the desired reaction conditions and the specific ligand used. Commonly successful precursors include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and widely used precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require in-situ reduction, often leading to more reproducible results.
-
Palladium(II) chloride (PdCl₂): A simple palladium salt that can be effective, though sometimes less active than other precursors.
-
Pre-formed catalysts: Palladacycles or pre-formed palladium-ligand complexes can offer higher stability and activity.
Q3: How do I select the optimal phosphine ligand?
A3: Ligand selection is critical for the Suzuki coupling of electron-deficient aryl bromides. Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and stabilize the palladium catalyst.[1][2][3] The choice of ligand can significantly impact reaction yield and efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient catalyst system. | Screen different palladium precursor/ligand combinations. For electron-deficient substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. |
| Inappropriate base. | The choice of base is crucial. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH to avoid side reactions. Ensure the base is finely powdered and anhydrous if required by the solvent. | |
| Incorrect solvent. | The solvent polarity can significantly affect the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. Screen different solvent systems. | |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas the solvent and reagents thoroughly. | |
| Poor quality reagents. | Use fresh, high-purity reagents. Boronic acids can degrade over time; consider using a fresh batch or converting it to a more stable boronate ester. | |
| Formation of Homocoupling Byproduct (Biaryl of Boronic Acid) | Presence of oxygen. | Rigorously degas the reaction mixture and maintain an inert atmosphere. |
| Use of a Pd(II) precursor without efficient reduction. | The presence of Pd(II) species can promote homocoupling.[4] Ensure conditions are suitable for the reduction of the Pd(II) precursor to Pd(0). | |
| Dehalogenation of the Starting Material | Presence of protic impurities or water with a strong base. | Use an anhydrous solvent and a non-hydroxide base if dehalogenation is a significant issue. |
| Incomplete Conversion | Insufficient catalyst loading or reaction time/temperature. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%). Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. |
Quantitative Data on Catalyst System Performance
The following tables summarize representative data for the Suzuki coupling of substrates similar to 2-bromo-5-nitroacetophenone, providing a baseline for catalyst system selection.
Table 1: Effect of Different Palladium Catalysts on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 24 | 85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 78 |
Note: Data is compiled from various sources and represents typical results for this class of reaction. Actual yields may vary based on specific reaction conditions and the purity of reagents.
Table 2: Influence of Base and Solvent on the Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 96 |
| Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 94 |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 16 | 88 |
| Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 100 | 12 | 85 |
Note: This data illustrates the impact of base and solvent selection on reaction efficiency for a closely related electron-deficient substrate.
Experimental Protocols
General Procedure for the Suzuki Coupling of 2-Bromo-5-nitroacetophenone:
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
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2-Bromo-5-nitroacetophenone
-
Arylboronic acid (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Dioxane)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-nitroacetophenone (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
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Evacuate and backfill the flask with inert gas three times.
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Add the anhydrous solvent (e.g., 5 mL of dioxane) and degassed water (e.g., 1 mL) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Indoles from 2-Bromo-5-Nitroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of indoles from 2-bromo-5-nitroacetophenone. The content is designed to address specific experimental challenges and provide practical solutions.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the synthesis of indoles from 2-bromo-5-nitroacetophenone, focusing on the Bischler-Mohlau synthesis and potential alternative methods.
Question 1: I am attempting a Bischler-Mohlau synthesis of a 2-aryl-5-nitroindole from 2-bromo-5-nitroacetophenone and a substituted aniline, but I am getting a very low yield of the desired product. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in the Bischler-Mohlau synthesis, especially with a substrate containing a strong electron-withdrawing group like the nitro group, are a common issue.[1] The traditional reaction conditions are often harsh, leading to side reactions and decomposition.[2] Here are the primary factors that could be contributing to the low yield and suggestions for optimization:
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Harsh Reaction Conditions: High temperatures and strong acids can lead to the degradation of the starting material and the product. The nitro group can be sensitive to strongly acidic conditions.
-
Troubleshooting:
-
Milder Acid Catalyst: Instead of strong mineral acids, consider using a Lewis acid like zinc chloride or a milder Brønsted acid.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, often under solvent-free conditions.[1][3]
-
-
-
Side Reactions: The presence of the bromo, nitro, and keto functionalities opens up several pathways for side reactions.
-
Troubleshooting:
-
Control of Stoichiometry: The Bischler-Mohlau reaction requires an excess of the aniline.[2] Ensure at least two to three equivalents of the aniline are used.
-
Inert Atmosphere: At high temperatures, oxidation of the aniline or other intermediates can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.
-
-
-
Poor Nucleophilicity of the Aniline: If your substituted aniline is weakly nucleophilic (due to electron-withdrawing groups), the initial substitution of the bromine atom will be slow, leading to lower yields.
-
Troubleshooting:
-
Use of a Catalyst: The addition of lithium bromide has been shown to catalyze the reaction under milder conditions.[4]
-
-
Potential Side Reactions in Bischler-Mohlau Synthesis of 5-Nitroindoles
| Side Product | Plausible Cause | Suggested Action |
| Polymeric materials/tar | Harsh reaction conditions (high temperature, strong acid) leading to decomposition. | Use milder conditions (e.g., microwave synthesis, weaker acid). |
| Unreacted starting material | Insufficient reaction time or temperature; poor nucleophilicity of the aniline. | Increase reaction time/temperature cautiously; use a more nucleophilic aniline if possible or add a catalyst like LiBr. |
| α-Anilino acetophenone | Incomplete cyclization. | Increase reaction temperature or use a stronger acid catalyst for the cyclization step, but be mindful of decomposition. |
| Isomeric indole products | The Bischler-Mohlau reaction can yield regioisomers (e.g., 3-arylindoles) depending on the reaction pathway.[5] | Characterize the product mixture carefully. Regioselectivity is substrate-dependent and may be difficult to control. |
| Products from reactions involving the nitro group | The specific side reactions of the nitro group under Bischler-Mohlau conditions are not well-documented but could involve reduction or other transformations under harsh conditions. | Use milder, more controlled reaction conditions. |
Question 2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is a known challenge in the Bischler-Mohlau synthesis, often due to a lack of regioselectivity.[5] The reaction can proceed through different mechanistic pathways, leading to isomeric indole products.
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Understanding the Mechanistic Pathways: The reaction can proceed via direct cyclization to form a 3-aryl indole or through an imine intermediate to yield a rearranged 2-aryl indole. The predominant pathway is highly dependent on the specific substrates and reaction conditions.[5]
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Influence of Substituents: The electronic nature of the substituents on both the 2-bromo-5-nitroacetophenone and the aniline can influence the reaction pathway. Electron-withdrawing groups like the nitro group can affect the electron density of the aromatic ring and influence the cyclization step.
-
Troubleshooting for Selectivity:
-
Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature to find conditions that favor the formation of the desired isomer. Microwave-assisted synthesis has been reported to improve yields and may also affect selectivity.[1]
-
Alternative Synthetic Routes: If selectivity remains an issue, consider alternative indole syntheses that offer better regiocontrol for your specific target molecule.
-
Logical Flow for Troubleshooting Low Yield/Selectivity
Caption: Troubleshooting workflow for indole synthesis.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side reactions to expect when using 2-bromo-5-nitroacetophenone as a starting material?
The primary side reactions are related to the high reactivity of the starting material and the harsh conditions often employed in indole syntheses. These can include:
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Polymerization/Decomposition: Under strong acid and high heat, both the starting material and the indole product can be prone to polymerization or decomposition, leading to the formation of intractable tars.
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Formation of Regioisomers: As discussed in the troubleshooting section, the Bischler-Mohlau synthesis can lead to the formation of different indole isomers.
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Incomplete Reaction: The reaction may stall at the intermediate α-anilino acetophenone stage if the cyclization conditions are not optimal.
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Reactions of the Nitro Group: While less documented for the Bischler-Mohlau synthesis, in other indole syntheses involving reductive steps (like Leimgruber-Batcho or Reissert), the nitro group is intentionally reduced. Under non-reductive but harsh acidic conditions, the nitro group might undergo undesired side reactions.
FAQ 2: Are there alternative, potentially milder, methods for synthesizing 5-nitroindoles?
Yes, several other named reactions for indole synthesis can be adapted for precursors with nitro groups. These often offer milder conditions and potentially better control over the reaction.
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Leimgruber-Batcho Indole Synthesis: This is a powerful method for synthesizing indoles from o-nitrotoluenes.[2][6] While your starting material is not a toluene derivative, a related strategy could potentially be devised. The key advantage is the use of milder reductive cyclization conditions.[7]
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Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with a ketone or aldehyde.[8] For a 5-nitroindole, you would use p-nitrophenylhydrazine and a suitable ketone. The presence of the electron-withdrawing nitro group can hinder the reaction, often requiring stronger acidic conditions and higher temperatures.[9] This can lead to lower yields and side products.[10]
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Reissert Indole Synthesis: This method is also based on the cyclization of an ortho-nitroaromatic compound.[11][12] It involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
Reaction Scheme for Alternative Syntheses
Caption: Overview of alternative indole syntheses.
FAQ 3: What are the best practices for purifying 5-nitroindoles?
5-Nitroindoles are often crystalline solids. The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is the most common method for separating the desired indole from side products and unreacted starting materials. A silica gel stationary phase is typically used, with a solvent system of increasing polarity (e.g., hexanes/ethyl acetate).
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Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) can be an effective final purification step to obtain highly pure material.
-
Extraction: An initial workup involving liquid-liquid extraction can help to remove some impurities. For example, washing the organic layer with a dilute acid solution can remove excess aniline, and a wash with a dilute base can remove acidic byproducts.
Section 3: Experimental Protocols
The following are generalized experimental protocols adapted from known indole syntheses. These should be considered as a starting point and may require optimization for the specific case of 2-bromo-5-nitroacetophenone.
Protocol 1: Microwave-Assisted Bischler-Mohlau Synthesis of a 2-Aryl-5-Nitroindole (Adapted)
-
Materials:
-
2-Bromo-5-nitroacetophenone
-
Substituted aniline (2-3 equivalents)
-
Lewis acid catalyst (e.g., ZnCl₂, 0.1-0.5 equivalents) or a Brønsted acid (e.g., p-toluenesulfonic acid, catalytic amount)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromo-5-nitroacetophenone (1 mmol), the substituted aniline (2-3 mmol), and the acid catalyst.
-
If a solvent is used, add a minimal amount of a high-boiling polar solvent (e.g., DMF, NMP). Solvent-free conditions have also been reported to be effective.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 120-180 °C for 10-30 minutes. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Fischer Indole Synthesis of a 5-Nitroindole (Adapted from a protocol for p-nitrophenylhydrazine) [10]
-
Materials:
-
p-Nitrophenylhydrazine
-
An appropriate ketone (e.g., acetophenone to yield a 2-phenyl-5-nitroindole)
-
Acid catalyst (e.g., polyphosphoric acid, glacial acetic acid, or ZnCl₂)
-
-
Procedure:
-
Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve p-nitrophenylhydrazine (1 mmol) and the ketone (1 mmol) in a suitable solvent like ethanol or acetic acid. Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.
-
Cyclization: Add the acid catalyst to the reaction mixture. The choice and amount of acid are critical and need to be optimized. For example, polyphosphoric acid can serve as both the catalyst and solvent.
-
Heat the mixture to 80-120 °C (or higher, depending on the catalyst) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, pour the hot reaction mixture into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Workflow for a Generic Indole Synthesis Experiment
Caption: General experimental workflow for indole synthesis.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromo-5-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary plausible synthetic routes for this compound:
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Friedel-Crafts Acylation of 4-Bromo-1-nitrobenzene: This involves the reaction of 4-bromo-1-nitrobenzene with an acetylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The strong deactivating effect of the nitro group can make this reaction challenging, often requiring forcing conditions.
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Electrophilic Bromination of 1-(3-nitrophenyl)ethanone: This route involves the direct bromination of 1-(3-nitrophenyl)ethanone using a brominating agent like bromine or N-bromosuccinimide (NBS). The regioselectivity of the bromination is directed by the existing acetyl and nitro groups.
Q2: My reaction yield is very low. What are the possible causes?
Low yields are a common issue, particularly in the Friedel-Crafts acylation route due to the deactivated nature of the starting material. Potential causes include:
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Inadequate reaction conditions: The temperature may be too low, or the reaction time too short for the deactivated substrate.
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Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all reagents and glassware are scrupulously dry.
-
Poor quality reagents: Use of old or impure starting materials or acylating agents can significantly impact the yield.
-
Sub-optimal work-up procedure: Product loss during extraction and purification steps can contribute to low overall yield.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The identity of these impurities will depend on the synthetic route chosen. Please refer to the troubleshooting guide below for a detailed breakdown of potential impurities and their identification.
Troubleshooting Guide: Common Impurities and Solutions
This guide will help you identify and address common impurities encountered during the synthesis of this compound.
Summary of Potential Impurities
| Impurity | Plausible Synthetic Route | Likely Cause | Appearance on TLC (vs. Product) | Suggested Solution |
| 4-Bromo-1-nitrobenzene | Friedel-Crafts Acylation | Incomplete reaction | Less polar | Increase reaction time/temperature, use fresh catalyst. |
| 1-(3-nitrophenyl)ethanone | Bromination | Incomplete reaction | More polar | Increase reaction time or amount of brominating agent. |
| Di-brominated products | Bromination | Over-reaction (excess brominating agent) | Less polar | Use stoichiometric amounts of brominating agent, control reaction time. |
| Isomeric Products | Both | Lack of regioselectivity | Similar polarity, may co-elute | Optimize reaction conditions (temperature, catalyst) for better selectivity. |
| Starting material degradation products | Both | Harsh reaction conditions | Varies | Use milder conditions, ensure proper temperature control. |
Experimental Protocols
Hypothetical Protocol: Friedel-Crafts Acylation of 4-Bromo-1-nitrobenzene
This is a representative protocol and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
Addition of Starting Material: Dissolve 4-bromo-1-nitrobenzene (1.0 eq) in dry DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Purification of 2-Bromo-5-Nitroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-bromo-5-nitroacetophenone from reaction byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-bromo-5-nitroacetophenone.
Issue 1: The crude product is an oil and does not solidify.
-
Possible Cause: Presence of significant amounts of solvent or low-melting impurities.
-
Solution:
-
Ensure all reaction solvents have been thoroughly removed under reduced pressure.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.
-
Add a small seed crystal of pure 2-bromo-5-nitroacetophenone, if available.
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If the product remains an oil, consider purification by column chromatography.
-
Issue 2: Low yield after recrystallization.
-
Possible Cause:
-
The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures.
-
Too much solvent was used.
-
Premature crystallization occurred during hot filtration, leading to product loss.
-
The product is highly impure, with a low concentration of the desired compound.
-
-
Solution:
-
Solvent Selection: Test a range of solvents or solvent mixtures to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Preheat the filtration funnel and receiving flask before filtering the hot solution.
-
Second Crop: Concentrate the mother liquor and cool it to obtain a second crop of crystals, which may be of lower purity but can be re-purified.
-
Issue 3: Product purity does not improve significantly after recrystallization.
-
Possible Cause:
-
The impurities have very similar solubility profiles to the desired product in the chosen solvent.
-
The product and impurities form a eutectic mixture.
-
-
Solution:
-
Change Solvent System: Experiment with different recrystallization solvents or solvent systems (e.g., a non-polar solvent like hexane with a more polar solvent like ethyl acetate).
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step for separating compounds with similar polarities.
-
Issue 4: Streaking or poor separation during column chromatography.
-
Possible Cause:
-
The sample was not properly loaded onto the column.
-
The chosen eluent system is too polar, causing all compounds to move down the column too quickly.
-
The column was not packed correctly, leading to channels.
-
The sample is not fully soluble in the eluent.
-
-
Solution:
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band.
-
Eluent Optimization: Start with a less polar eluent system (e.g., a higher ratio of petroleum ether to ethyl acetate) and gradually increase the polarity to achieve better separation.
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Solubility Check: Ensure the crude material is soluble in the initial eluent. If not, dissolve it in a stronger, volatile solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of 2-bromo-5-nitroacetophenone?
A1: Common byproducts can include unreacted 5-nitroacetophenone, regioisomers such as 3-bromo-5-nitroacetophenone, and potentially di-brominated products, depending on the reaction conditions.
Q2: Which purification method is best for 2-bromo-5-nitroacetophenone?
A2: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization is often sufficient for removing minor impurities and is a cost-effective method for large-scale purification.
-
Column chromatography is more effective for separating compounds with similar physical properties, such as regioisomers, and for achieving very high purity.
Q3: What is a good starting solvent system for the recrystallization of 2-bromo-5-nitroacetophenone?
A3: Based on the purification of similar compounds, ethanol or a mixture of ethanol and water is a good starting point for recrystallization. You may need to experiment to find the optimal solvent or solvent ratio for your specific crude product.
Q4: What is a recommended eluent system for column chromatography of 2-bromo-5-nitroacetophenone?
A4: A common eluent system for separating moderately polar compounds like substituted acetophenones is a mixture of petroleum ether (or hexane) and ethyl acetate. A typical starting gradient could be from 20:1 to 6:1 (petroleum ether:ethyl acetate), with the polarity gradually increasing.[1]
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. The desired product should appear as a single spot with a consistent Rf value across the pure fractions.
Data Presentation
| Purification Method | Typical Purity of Crude Product | Typical Purity after Purification | Typical Yield | Key Parameters |
| Recrystallization | 70-85% | >95% | 60-80% | Solvent: Ethanol or Ethanol/Water mixture |
| Column Chromatography | 50-85% | >99% | 50-70% | Stationary Phase: Silica GelEluent: Petroleum Ether:Ethyl Acetate (e.g., 10:1) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude 2-bromo-5-nitroacetophenone to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
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Column Preparation: Prepare a silica gel column using a wet slurry method with the initial, less polar eluent (e.g., 20:1 petroleum ether:ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent. Collect fractions in test tubes or other suitable containers.
-
Gradient Elution (Optional): If the desired product is not eluting, gradually increase the polarity of the eluent (e.g., to 10:1, then 6:1 petroleum ether:ethyl acetate) to facilitate its movement down the column.
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Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 2-bromo-5-nitroacetophenone.
Visualizations
Caption: Workflow for the purification and analysis of 2-bromo-5-nitroacetophenone.
Caption: Troubleshooting logic for low purity after recrystallization.
References
column chromatography protocol for 2-bromo-5-nitroacetophenone purification
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 2-bromo-5-nitroacetophenone via column chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of 2-bromo-5-nitroacetophenone from a crude reaction mixture. The primary stationary phase discussed is silica gel, a common and effective choice for compounds of this polarity.
1. Materials and Equipment:
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Crude 2-bromo-5-nitroacetophenone
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Technical grade solvents: Hexane, Ethyl Acetate, Dichloromethane
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Glass chromatography column
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
2. Determination of Eluent System via TLC: Before packing the column, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retardation factor (Rf) of approximately 0.25-0.35 for 2-bromo-5-nitroacetophenone.
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Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
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Spot the dissolved mixture onto a TLC plate.
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Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system will show good separation between the desired product spot and any impurities.
3. Column Packing:
-
Slurry Method (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent determined from your TLC analysis.
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Pour the slurry into the column, ensuring no air bubbles are trapped.
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Gently tap the column to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
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Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
4. Sample Loading:
-
Dry Loading (Recommended for Polar Compounds):
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Dissolve the crude 2-bromo-5-nitroacetophenone in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
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Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the eluent.
-
Carefully pipette this solution onto the top of the column.
-
Allow the sample to absorb completely into the silica bed.
-
5. Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system determined by TLC.
-
If a single (isocratic) solvent system does not provide adequate separation, a gradient elution can be employed. This involves starting with a low-polarity mobile phase and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1][2][3]
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
6. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-bromo-5-nitroacetophenone.
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf of 2-bromo-5-nitroacetophenone |
| 9:1 | Low | < 0.1 |
| 8:2 | Medium-Low | 0.1 - 0.25 |
| 7:3 | Medium | 0.25 - 0.4 |
| 1:1 | High | > 0.5 |
Note: These are starting points. The optimal ratio will depend on the specific impurities in the crude mixture.
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic) |
| Sample Loading | Dry loading is generally recommended.[4][5] |
| Ratio of Adsorbent to Sample | ~50:1 (w/w) for good separation |
Troubleshooting Guide & FAQs
Q1: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.
A1: If your compound is very polar, a hexane/ethyl acetate system may not be sufficient. You can try adding a small percentage of a more polar solvent like methanol to your eluent. For example, start with a dichloromethane:methanol (99:1) system and adjust as needed.
Q2: My compound comes off the column too quickly, and the separation from impurities is poor.
A2: This indicates that your eluent system is too polar. Start with a less polar mobile phase (a higher proportion of hexane). An ideal starting Rf on the TLC plate should be around 0.25.
Q3: I see streaks on my TLC plate and the column separation is not clean.
A3: Streaking can be caused by several factors:
-
Overloading: You may be spotting too much of your sample on the TLC plate or loading too much crude product onto your column.
-
Insolubility: The compound may not be fully soluble in the eluent, causing it to streak.
-
Acidity/Basicity: The compound may be interacting with the slightly acidic silica gel. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.
Q4: I suspect my compound is decomposing on the silica gel column.
A4: Halogenated nitroaromatic compounds can sometimes be sensitive to the acidic nature of silica gel.
-
Test for Stability: Run a "spot test" by dissolving your crude product, spotting it on a TLC plate, and letting it sit for a few hours before developing. If a new spot appears, your compound may be decomposing.
-
Alternative Stationary Phases: If decomposition is confirmed, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[6]
-
Deactivating Silica: You can also try to deactivate the silica gel by pre-treating it with a base like triethylamine.
Q5: Should I use wet or dry loading for my sample?
A5: Dry loading is highly recommended for 2-bromo-5-nitroacetophenone, as it is a relatively polar, solid compound.[4][5][7] Dry loading prevents issues that can arise if the solvent used to dissolve the sample is more polar than the initial mobile phase, which can lead to poor separation at the top of the column.[4][6]
Q6: How do I choose the right column size?
A6: The amount of silica gel you use should be roughly 50 times the weight of your crude sample for good separation. The column diameter should allow for a silica gel bed height of about 15-20 cm. A taller, narrower column generally provides better separation than a short, wide one.
Visualizations
References
- 1. organic chemistry - How can I use a solvent gradient in column chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. biotage.com [biotage.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. biotage.com [biotage.com]
- 5. sorbtech.com [sorbtech.com]
- 6. biotage.com [biotage.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Recrystallization of 1-(2-Bromo-5-nitrophenyl)ethanone
This technical support guide provides detailed information on the selection of a suitable solvent and the protocol for the recrystallization of 1-(2-Bromo-5-nitrophenyl)ethanone. It includes troubleshooting advice for common issues encountered during the purification process, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on the principle of "like dissolves like" and empirical evidence from similar compounds, ethanol is a highly recommended solvent for the recrystallization of this compound. This compound is expected to be sparingly soluble in cold ethanol and highly soluble in hot ethanol, which are the key characteristics of a good recrystallization solvent.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try adding a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. Seeding the solution with a tiny crystal of the pure compound can also promote proper crystallization.
Q3: Crystal formation is very slow or does not occur at all. How can I induce crystallization?
A3: If crystals do not form upon cooling, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, adding a "seed crystal" of the pure compound can initiate crystallization. As a last resort, you can try to reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the solute.
Q4: The purity of my recrystallized product is not satisfactory. What could be the reason?
A4: Impurities can be trapped in the crystal lattice if the crystallization process is too rapid. Ensure that the solution cools slowly to allow for the formation of pure crystals. Additionally, make sure that the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual impurities from the mother liquor. A second recrystallization step may be necessary for highly impure samples.
Data Presentation
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |
| Ethanol | Low | High | Excellent |
| Methanol | Low to Moderate | High | Good |
| Isopropanol | Low | Moderate to High | Fair to Good |
| Ethyl Acetate | Moderate | High | Possible, but may result in lower yield |
| Acetone | High | Very High | Poor (compound is too soluble) |
| Water | Very Low | Very Low | Poor (compound is insoluble) |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol details the procedure for purifying this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat ethanol to its boiling point on a hot plate.
-
Addition of Hot Solvent: Carefully and slowly add the hot ethanol to the flask containing the crude compound while stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization process.
managing reaction temperature for selective synthesis with 2-bromo-5-nitroacetophenone
Welcome to the technical support center for the synthesis of 2-bromo-5-nitroacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature for a selective and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-bromo-5-nitroacetophenone and which is preferred?
A1: There are two primary synthetic routes for 2-bromo-5-nitroacetophenone:
-
Route A: Bromination of 5-nitroacetophenone. This is often the preferred route as the starting material is commercially available.
-
Route B: Nitration of 2-bromoacetophenone. This route is also feasible but may present challenges in controlling the regioselectivity of the nitration.
The choice of route will depend on the availability and cost of the starting materials, as well as the experimental capabilities for controlling the reaction conditions, particularly temperature.
Q2: Why is temperature control so critical in the synthesis of 2-bromo-5-nitroacetophenone?
A2: Temperature is a crucial parameter that directly influences the reaction rate, selectivity, and the formation of byproducts. In electrophilic aromatic substitution reactions such as nitration and bromination, improper temperature control can lead to:
-
Polysubstitution: Higher temperatures can promote the addition of more than one bromo or nitro group to the aromatic ring.
-
Isomer Formation: The regioselectivity of the substitution can be temperature-dependent, leading to the formation of undesired isomers.
-
Side Reactions: Elevated temperatures can increase the rate of decomposition of reagents and promote side reactions, reducing the overall yield and purity of the desired product. For nitration reactions, maintaining a low temperature (e.g., 0°C or below) is often necessary to achieve good results.
Q3: What are the expected major byproducts in this synthesis?
A3: The primary byproducts depend on the chosen synthetic route:
-
For the bromination of 5-nitroacetophenone: The main potential byproducts are other isomers of bromo-5-nitroacetophenone. The acetyl and nitro groups are both meta-directing. Therefore, bromination is expected to occur at the positions ortho or para to the bromine atom, which are meta to the existing groups. However, different isomers can still form.
-
For the nitration of 2-bromoacetophenone: The bromo group is ortho, para-directing, while the acetyl group is meta-directing. This can lead to a mixture of nitro isomers. Careful temperature control is essential to favor the desired 5-nitro isomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-bromo-5-nitroacetophenone, with a focus on temperature management.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Action |
| Reaction temperature is too low. | While low temperatures are often necessary for selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or HPLC. |
| Reaction temperature is too high. | Excessive heat can lead to the formation of byproducts and decomposition of the starting material or product. Ensure the reaction is adequately cooled, especially during the addition of reagents. Use an ice bath or a cryostat for precise temperature control. For nitration, it is crucial to maintain a temperature between -5 and 0°C. |
| Inefficient mixing. | Poor mixing can create localized hot spots, leading to side reactions. Use a suitable stirrer and ensure vigorous agitation throughout the reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Recommended Action |
| Reaction temperature is too high. | Higher temperatures can reduce the regioselectivity of electrophilic aromatic substitution. It is important to keep the temperature below 60°C during nitration to avoid polysubstitution. For bromination, the optimal temperature should be determined experimentally, starting at a lower temperature and gradually increasing it. |
| Incorrect order of reagent addition. | The order in which reagents are added can influence the reaction outcome. Generally, the electrophile (or its precursor mixture) should be added slowly to the substrate solution while maintaining a constant low temperature. |
| Presence of impurities in starting materials. | Impurities can catalyze side reactions. Ensure the purity of the starting materials and solvents before use. |
Experimental Protocols
The following are generalized experimental protocols based on established principles of organic synthesis. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Bromination of 5-nitroacetophenone
This protocol is based on typical electrophilic aromatic bromination conditions.
Methodology:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-nitroacetophenone in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Cool the mixture to the desired temperature (e.g., 0-5°C) using an ice bath.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and collect the precipitated product by filtration.
-
Wash the crude product with water and a suitable cold solvent to remove impurities.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain pure 2-bromo-5-nitroacetophenone.
Quantitative Data (Illustrative):
The following table provides hypothetical data to illustrate the effect of temperature on the reaction. Actual results may vary.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 4 | 65 | 95 |
| 10 | 3 | 75 | 90 |
| 25 (Room Temp) | 2 | 80 | 85 |
| 50 | 1 | 70 | 70 |
Protocol 2: Nitration of 2-bromoacetophenone
This protocol is based on standard nitration procedures for deactivated aromatic rings.
Methodology:
-
In a three-necked round-bottom flask, add concentrated sulfuric acid and cool it to -5 to 0°C in an ice-salt bath.
-
Slowly add 2-bromoacetophenone to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of 2-bromoacetophenone, ensuring the reaction temperature does not exceed 0°C.
-
After the addition, stir the mixture at 0°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data for Substituted Acetophenones
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 1-(2-Bromo-5-nitrophenyl)ethanone and related alternative compounds. Due to the limited availability of public experimental spectral data for this compound, this guide presents predicted data for the target compound alongside experimental data for structurally similar molecules: 2-bromo-1-(4-chlorophenyl)ethanone and 1-(3-bromo-5-nitrophenyl)ethanone. This comparison offers valuable insights into the influence of substituent positioning on the chemical shifts in 1H and 13C NMR spectroscopy, which is crucial for researchers, scientists, and professionals in drug development for the structural elucidation of novel compounds.
Data Presentation: 1H and 13C NMR Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for the compared compounds. The data for 2-bromo-1-(4-chlorophenyl)ethanone is experimentally derived, while the data for 1-(3-bromo-5-nitrophenyl)ethanone is predicted, providing a useful, albeit theoretical, comparison point.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Proton Environment | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| This compound (Predicted) | Aromatic Protons | Multiplet | 7.5 - 8.5 |
| Methyl Protons (CH₃) | Singlet | 2.5 - 2.7 | |
| 2-bromo-1-(4-chlorophenyl)ethanone (Experimental)[1] | Aromatic Protons | Doublet (J=8.8 Hz) | 7.94 |
| Aromatic Protons | Doublet (J=8.8 Hz) | 7.48 | |
| Methylene Protons (CH₂) | Singlet | 4.42 | |
| 1-(3-Bromo-5-nitrophenyl)ethanone (Predicted)[2] | Aromatic Protons | Multiplet | 7.5 - 8.5 |
| Methyl Protons (CH₃) | Singlet | 2.5 - 2.7 |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| This compound (Predicted) | Carbonyl Carbon (C=O), Aromatic Carbons | (Not available) |
| 2-bromo-1-(4-chlorophenyl)ethanone (Experimental)[1] | Carbonyl Carbon (C=O) | 190.2 |
| Aromatic Carbon (C-Cl) | 140.5 | |
| Aromatic Carbon | 132.2 | |
| Aromatic Carbon | 130.3 | |
| Aromatic Carbon | 129.2 | |
| Methylene Carbon (CH₂) | 30.4 | |
| 1-(3-Bromo-5-nitrophenyl)ethanone (Predicted)[2] | Carbonyl Carbon (C=O), Aromatic Carbons | (Not available) |
Experimental Protocols
The following is a generalized protocol for acquiring 1H and 13C NMR spectra, based on standard laboratory procedures.[3][4][5]
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent is critical as its residual signal will be present in the spectrum.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the solution height is around 4-5 cm.[4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[6]
2. NMR Spectrometer Operation:
-
Instrument Setup: The prepared NMR tube is placed in a spinner and inserted into the NMR spectrometer's magnet.
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp resonance signals.[4]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[4]
-
Data Acquisition:
-
For 1H NMR , a standard single-pulse experiment is typically performed. Key parameters include the spectral width, number of scans (typically 8-16), and relaxation delay.
-
For 13C NMR , a proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[7]
-
-
Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. This is followed by phase correction and baseline correction to produce the final NMR spectrum.
Visualizations
The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for NMR spectral acquisition.
Caption: Molecular structures of the target and alternative compounds.
Caption: General workflow for NMR data acquisition and analysis.
References
- 1. rsc.org [rsc.org]
- 2. 1-(3-Bromo-5-nitrophenyl)ethanone | 127413-59-6 | Benchchem [benchchem.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. uwyo.edu [uwyo.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.uiowa.edu [chem.uiowa.edu]
Unveiling Purity: A Comparative Guide to Identifying Impurities in 2-Bromo-5-Nitroacetophenone via NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of 2-bromo-5-nitroacetophenone and its potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation and quantification. By presenting detailed experimental data and protocols, this document serves as a practical resource for identifying and controlling impurities, ultimately contributing to the safety and efficacy of final drug products.
2-Bromo-5-nitroacetophenone is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be affected by byproducts from its synthesis, typically a Friedel-Crafts acylation reaction, as well as degradation products. This guide focuses on the ¹H NMR spectroscopic signatures of the target molecule and its common process-related impurities, including positional isomers and unreacted starting materials.
Comparative Analysis of ¹H NMR Spectra
The following table summarizes the characteristic ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 2-bromo-5-nitroacetophenone and its potential impurities. These data are crucial for distinguishing the desired product from unwanted contaminants.
| Compound | Structure | Aromatic Protons (δ, multiplicity, J) | Acetyl Protons (δ, multiplicity) |
| 2-Bromo-5-nitroacetophenone | H-3: ~8.38 (d, J ≈ 2.4 Hz) H-4: ~8.25 (dd, J ≈ 8.7, 2.4 Hz) H-6: ~7.85 (d, J ≈ 8.7 Hz) | ~2.65 (s) | |
| 4-Bromo-3-nitroacetophenone | H-2: ~8.35 (d, J ≈ 2.1 Hz) H-5: ~8.05 (dd, J ≈ 8.4, 2.1 Hz) H-6: ~7.88 (d, J ≈ 8.4 Hz) | ~2.64 (s) | |
| 2-Bromo-3-nitroacetophenone | H-4: ~8.15 (dd, J ≈ 8.1, 1.5 Hz) H-5: ~7.50 (t, J ≈ 8.0 Hz) H-6: ~8.40 (dd, J ≈ 7.8, 1.5 Hz) | ~4.48 (s) | |
| 1-Bromo-4-nitrobenzene | H-2,6: ~7.87 (d, J ≈ 8.6 Hz) H-3,5: ~8.19 (d, J ≈ 8.6 Hz) | - | |
| 1-Bromo-3-nitrobenzene | H-2: ~8.39 (t, J ≈ 2.0 Hz) H-4: ~8.17 (ddd, J ≈ 8.2, 2.3, 1.0 Hz) H-5: ~7.43 (t, J ≈ 8.1 Hz) H-6: ~7.83 (ddd, J ≈ 7.9, 1.8, 1.0 Hz) | - | |
| 1-Bromo-2-nitrobenzene | H-3: ~7.74 (ddd, J ≈ 8.3, 7.5, 1.2 Hz) H-4: ~7.47 (td, J ≈ 7.9, 1.7 Hz) H-5: ~7.45 (td, J ≈ 7.5, 1.2 Hz) H-6: ~7.84 (dd, J ≈ 8.3, 1.7 Hz) | - | |
| Acetyl Chloride | - | ~2.69 (s) |
Experimental Protocols
Sample Preparation for ¹H NMR Analysis
A standardized protocol is essential for obtaining reproducible and accurate NMR data.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the 2-bromo-5-nitroacetophenone sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the NMR tube. Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until it is completely dissolved.
-
Transfer: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
¹H NMR Spectrometer Parameters
For optimal results, the following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons, which is critical for quantitative analysis.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
Logical Workflow for Impurity Identification
The following diagram illustrates the logical workflow for identifying impurities in 2-bromo-5-nitroacetophenone using ¹H NMR spectroscopy.
Caption: Workflow for the identification and quantification of impurities in 2-bromo-5-nitroacetophenone via ¹H NMR.
Discussion and Interpretation
The ¹H NMR spectrum of pure 2-bromo-5-nitroacetophenone is characterized by three distinct signals in the aromatic region and a singlet for the acetyl protons. The presence of additional peaks in these regions can indicate the presence of impurities.
-
Positional Isomers: Isomers such as 4-bromo-3-nitroacetophenone and 2-bromo-3-nitroacetophenone will exhibit different splitting patterns and coupling constants in the aromatic region due to the different relative positions of the substituents. Careful analysis of these patterns is key to their identification.
-
Starting Materials: Residual starting materials like 1-bromo-4-nitrobenzene, 1-bromo-3-nitrobenzene, or 1-bromo-2-nitrobenzene will lack the characteristic acetyl proton singlet and will show simpler, more symmetric patterns in the aromatic region. The presence of a sharp singlet around 2.69 ppm could indicate unreacted acetyl chloride.
-
Quantitative Analysis: By integrating the signals of the main compound and the impurity peaks, and comparing them to the integral of a known amount of an internal standard, the concentration of each species can be determined. This quantitative information is crucial for assessing the purity of the sample and for process optimization.
This guide provides a foundational framework for utilizing ¹H NMR spectroscopy for the quality control of 2-bromo-5-nitroacetophenone. For more in-depth investigations, advanced NMR techniques such as 2D NMR (COSY, HSQC) can be employed to further confirm the structure of unknown impurities.
A Comparative Guide to the Reactivity of 1-(2-Bromo-5-nitrophenyl)ethanone and 1-(2-Chloro-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(2-Bromo-5-nitrophenyl)ethanone and 1-(2-Chloro-5-nitrophenyl)ethanone, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). While direct, side-by-side kinetic data for these specific compounds is not prevalent in published literature, a robust comparison can be drawn from the well-established principles of physical organic chemistry that govern SNAr reactions.
Introduction to Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of aryl halides in nucleophilic aromatic substitution reactions is predominantly influenced by two key factors: the electronic activation of the aromatic ring and the nature of the halogen leaving group. In the case of this compound and its chloro-analogue, the aromatic ring is significantly activated towards nucleophilic attack. This activation is due to the strong electron-withdrawing effects of the nitro (-NO₂) group and the acetyl (-COCH₃) group.
These groups, positioned ortho and para to the halogen, effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1] The formation of this stabilized intermediate is typically the rate-determining step of the two-step addition-elimination mechanism.[1] Consequently, the primary difference in reactivity between the two subject compounds stems from the identity of the halogen atom (bromine vs. chlorine).
The Role of the Halogen: A Decisive Factor
In SNAr reactions, the established order of reactivity for halogen leaving groups is F > Cl > Br > I .[1][2] This order may seem counterintuitive when considering bond strengths (C-F is the strongest, C-I is the weakest) or leaving group ability in aliphatic substitution (where I⁻ is an excellent leaving group). However, in SNAr, the rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen, not the cleavage of the carbon-halogen bond.
The reactivity is therefore governed by the electronegativity of the halogen. The more electronegative the halogen, the more it polarizes the carbon-halogen bond, rendering the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile.[1] Since chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect. This effect enhances the electrophilicity of the ipso-carbon, leading to a lower activation energy for the formation of the Meisenheimer complex and, consequently, a faster reaction rate.
Therefore, 1-(2-chloro-5-nitrophenyl)ethanone is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Comparative Reactivity Data (Predicted)
The following table summarizes the expected relative reactivity based on established chemical principles. The relative rate constant (k_rel) is a hypothetical value for illustrative purposes, assuming a typical SNAr reaction.
| Compound | Halogen | Electronegativity (Pauling Scale) | C-X Bond Strength (kJ/mol) | Predicted Relative Rate (k_rel) |
| 1-(2-Chloro-5-nitrophenyl)ethanone | Cl | 3.16 | ~400 | > 1.0 |
| This compound | Br | 2.96 | ~330 | 1.0 |
This table presents predicted relative reactivity based on theoretical principles, not direct experimental results.
Experimental Protocol: Comparative Kinetic Analysis via HPLC
This protocol outlines a method for comparing the reaction rates of the two compounds with a model nucleophile, piperidine.
Objective: To determine the relative rate of consumption of 1-(2-Chloro-5-nitrophenyl)ethanone and this compound when reacted with piperidine.
Materials:
-
1-(2-Chloro-5-nitrophenyl)ethanone
-
This compound
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene or other inert, UV-active compound)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel (e.g., jacketed beaker or reaction block)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.
Procedure:
-
Standard and Stock Solution Preparation:
-
Prepare 10 mM stock solutions of 1-(2-chloro-5-nitrophenyl)ethanone, this compound, and the internal standard in acetonitrile.
-
Prepare a 100 mM stock solution of piperidine in acetonitrile.
-
-
Reaction Setup (Parallel Reactions):
-
Set up two identical thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C).
-
In each vessel, add a specific volume of acetonitrile.
-
To the first vessel, add a precise volume of the 1-(2-chloro-5-nitrophenyl)ethanone stock solution and the internal standard stock solution to achieve initial concentrations of 1 mM and 0.5 mM, respectively.
-
To the second vessel, add a precise volume of the this compound stock solution and the internal standard stock solution to achieve the same initial concentrations.
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add a precise volume of the piperidine stock solution to each vessel simultaneously to achieve a final concentration of 10 mM. Start a timer immediately.
-
At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing a larger volume of the mobile phase (e.g., 900 µL of acetonitrile/water).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the starting materials, product, and internal standard.
-
Integrate the peak areas of the starting material and the internal standard for each time point.
-
-
Data Analysis:
-
For each reaction, calculate the ratio of the starting material peak area to the internal standard peak area at each time point.
-
Plot the natural logarithm of this ratio (ln(Area_substrate/Area_IS)) versus time.
-
The slope of this plot will be proportional to the pseudo-first-order rate constant (k_obs) for each reaction.
-
Compare the rate constants to determine the relative reactivity. The ratio k_obs(chloro)/k_obs(bromo) will provide a quantitative comparison.
-
Logical Relationship Diagram
The following diagram illustrates the factors influencing the comparative reactivity in a nucleophilic aromatic substitution reaction.
Caption: SNAr reactivity pathway for chloro and bromo analogues.
Conclusion
Based on the fundamental principles of nucleophilic aromatic substitution, 1-(2-chloro-5-nitrophenyl)ethanone is predicted to be significantly more reactive than this compound . This enhanced reactivity is a direct consequence of the greater electronegativity of chlorine compared to bromine, which increases the electrophilicity of the reaction center and accelerates the rate-determining nucleophilic attack. For drug development professionals and synthetic chemists, this means that reactions involving the chloro-analogue can be expected to proceed faster, potentially under milder conditions or with lower equivalents of the nucleophile, compared to its bromo counterpart. The provided experimental protocol offers a reliable framework for quantifying this reactivity difference in a laboratory setting.
References
A Comparative Guide to the Reduction of 2-Bromo-5-nitroacetophenone: Selecting the Optimal Reducing Agent
For researchers, scientists, and professionals in drug development, the selective reduction of a nitro group in a polyfunctional molecule is a critical transformation. This guide provides a comparative analysis of various reducing agents for the conversion of 2-bromo-5-nitroacetophenone to 2-amino-5-bromoacetophenone, a valuable intermediate in pharmaceutical synthesis. The presence of a bromine atom and a ketone functionality necessitates a careful choice of reagents to ensure high chemoselectivity, avoiding dehalogenation and reduction of the carbonyl group.
This guide summarizes key experimental data for several common reduction methods and provides detailed protocols for their execution.
Data Presentation: Comparison of Reducing Agents
The following table outlines the performance of different reducing agents in the transformation of 2-bromo-5-nitroacetophenone.
| Reducing Agent/System | Catalyst/Additive | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
| Catalytic Hydrogenation | ||||||
| H₂ (1 atm) | 10% Pd/C | Ethanol | Room Temp. | 4 h | ~95% | High for nitro group, risk of dehalogenation |
| Metal/Acid Reduction | ||||||
| Iron (Fe) powder | NH₄Cl | Ethanol/Water | Reflux | 2-4 h | 85-90% | Excellent, tolerates bromo and ketone groups |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Ethanol | 70-80 | 1-3 h | ~90% | High, ketone and bromo groups are stable |
| Transfer Hydrogenation | ||||||
| Sodium Borohydride (NaBH₄) | NiCl₂·6H₂O | Methanol | Room Temp. | 0.5-1 h | High | Good, but potential for ketone reduction |
| Hydrazine Hydrate (N₂H₄·H₂O) | 10% Pd/C | Ethanol | Reflux | 1 h | ~67% | Primarily reduces the nitro group |
| Other Reagents | ||||||
| Sodium Hydrosulfite (Na₂S₂O₄) | NaHCO₃ | THF/Water | Room Temp. | 2-3 h | Good | High for nitro group, mild conditions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Catalytic Hydrogenation using H₂/Pd-C
Protocol: In a hydrogenation vessel, a solution of 2-bromo-5-nitroacetophenone (1.0 g, 4.08 mmol) in ethanol (20 mL) is prepared. To this solution, 10% Palladium on carbon (0.1 g, 10 wt%) is added. The vessel is then purged with nitrogen gas before being pressurized with hydrogen gas to 1 atmosphere. The reaction mixture is stirred vigorously at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Metal/Acid Reduction using Iron/Ammonium Chloride
Protocol: A mixture of 2-bromo-5-nitroacetophenone (1.0 g, 4.08 mmol) in a 4:1 mixture of ethanol and water (25 mL) is prepared in a round-bottom flask. To this solution, iron powder (1.14 g, 20.4 mmol) and ammonium chloride (1.09 g, 20.4 mmol) are added. The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC. After completion, the hot reaction mixture is filtered through celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.
Metal/Acid Reduction using Tin(II) Chloride
Protocol: To a solution of 2-bromo-5-nitroacetophenone (1.0 g, 4.08 mmol) in ethanol (15 mL), tin(II) chloride dihydrate (4.6 g, 20.4 mmol) is added. The mixture is stirred, and concentrated hydrochloric acid (5 mL) is added dropwise. The reaction mixture is then heated to 70-80°C for 1-3 hours. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The solution is then basified with a saturated sodium bicarbonate solution until a pH of 8 is reached. The resulting precipitate is filtered, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to afford the product.
Transfer Hydrogenation using Sodium Borohydride/Nickel(II) Chloride
Protocol: In a round-bottom flask, 2-bromo-5-nitroacetophenone (1.0 g, 4.08 mmol) and nickel(II) chloride hexahydrate (0.97 g, 4.08 mmol) are dissolved in methanol (20 mL). The solution is cooled to 0°C in an ice bath. Sodium borohydride (0.62 g, 16.32 mmol) is added portion-wise over 15-20 minutes, maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred at room temperature for 30-60 minutes. The reaction is quenched by the careful addition of water. The mixture is then filtered, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed, dried, and evaporated to yield the product.
Transfer Hydrogenation using Hydrazine Hydrate/Pd-C
Protocol: To a solution of 2-bromo-5-nitroacetophenone (1.0 g, 4.08 mmol) in ethanol (20 mL), 10% Palladium on carbon (0.1 g) is added. The mixture is heated to reflux, and hydrazine hydrate (80%, 1.0 mL, ~20 mmol) is added dropwise over 30 minutes. The reaction is refluxed for an additional 30 minutes. After completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to give the crude product.
Reduction using Sodium Hydrosulfite
Protocol: 2-bromo-5-nitroacetophenone (1.0 g, 4.08 mmol) is dissolved in a mixture of THF (15 mL) and water (15 mL). Sodium bicarbonate (1.71 g, 20.4 mmol) and sodium hydrosulfite (3.55 g, 20.4 mmol) are added, and the mixture is stirred vigorously at room temperature for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Mandatory Visualizations
Caption: Experimental workflow for the comparative reduction of 2-bromo-5-nitroacetophenone.
Caption: Logical relationship for selecting the optimal reducing agent.
A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-5-nitroacetophenone
A comprehensive guide to the spectroscopic comparison of 2-bromo-5-nitroacetophenone and its isomers, providing researchers, scientists, and drug development professionals with key data for unequivocal identification. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 2-bromo-5-nitroacetophenone and its positional isomers. The distinct electronic environments conferred by the bromo and nitro substituents on the acetophenone core give rise to unique spectral fingerprints, enabling clear differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-bromo-5-nitroacetophenone and several of its isomers. These values have been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
| Compound | Aromatic Protons (δ, multiplicity, J) | -COCH₃ Proton (δ, s) | Reference |
| 2-Bromo-5-nitroacetophenone | 8.31 (d, J=2.7), 8.14 (dd, J=8.3, 2.7), 7.83 (d, J=8.3) | 2.69 | [1] |
| 2-Bromo-3-nitroacetophenone | ~8.2-7.5 (m) | ~2.6 | |
| 2-Bromo-4-nitroacetophenone | 8.32 (d, J=8.5), 8.08 (d, J=8.5) | 4.43 (s, -CH₂Br) | [2][3] |
| 4-Bromo-3-nitroacetophenone | 8.35 (d, J=2.0), 8.09 (dd, J=8.4, 2.0), 7.91 (d, J=8.4) | 2.65 | [4] |
| 3-Bromo-4-nitroacetophenone | 8.25 (d, J=2.1), 8.00 (dd, J=8.4, 2.1), 7.89 (d, J=8.4) | 2.63 | [5] |
Note: Data for some isomers is limited in the available literature. "m" denotes a multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O | Aromatic Carbons | -COCH₃ | Reference |
| 2-Bromo-5-nitroacetophenone | ~195 | ~148, 142, 132, 130, 128, 125 | ~27 | |
| 2-Bromo-4-nitroacetophenone | ~190 | ~150, 140, 130, 124 | ~31 (-CH₂Br) | [3] |
| 4-Bromo-3-nitroacetophenone | ~195 | ~150, 138, 135, 132, 128, 125 | ~27 |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-Br) |
| 2-Bromo-5-nitroacetophenone | ~1700 | ~1530 | ~1350 | ~600-700 |
| 2-Bromo-3-nitroacetophenone | ~1700 | ~1530 | ~1350 | ~600-700 |
| 2-Bromo-4-nitroacetophenone | ~1705 | ~1520 | ~1345 | ~600-700 |
| 4-Bromo-3-nitroacetophenone | ~1695 | ~1535 | ~1355 | ~600-700 |
Note: These are approximate values and can vary slightly based on the sample preparation method.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Bromo-5-nitroacetophenone | 243/245 | 228/230 ([M-CH₃]⁺), 198/200 ([M-NO₂]⁺), 183/185, 150, 104 |
| 2-Bromo-3-nitroacetophenone | 243/245 | 198/200 ([M-NO₂]⁺), 183/185, 150, 104 |
| 2-Bromo-4-nitroacetophenone | 243/245 | 183/185 ([M-CH₂Br]⁺), 150, 104 |
| 4-Bromo-3-nitroacetophenone | 243/245 | 228/230 ([M-CH₃]⁺), 198/200 ([M-NO₂]⁺), 183/185, 150, 104 |
Note: The presence of bromine results in isotopic peaks (M and M+2) of approximately equal intensity.
Distinguishing Isomers: A Spectroscopic Workflow
The differentiation of these isomers is a systematic process. The following diagram illustrates the logical workflow for their identification using the spectroscopic data.
Caption: Logical workflow for the spectroscopic identification of bromo-nitroacetophenone isomers.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a corresponding frequency (e.g., 75 or 100 MHz). Chemical shifts are reported in ppm relative to the solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹. The spectrum of a pure KBr pellet was used as a background.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) was used at a standard energy of 70 eV.
-
Analysis: The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions were recorded.
This guide provides a foundational dataset for the spectroscopic characterization of 2-bromo-5-nitroacetophenone and its isomers. By comparing the unique patterns in their respective spectra, researchers can confidently identify these compounds in various applications.
References
- 1. 2-BROMO-5-NITROACETOPHENONE(65130-31-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Bromo-3'-nitroacetophenone(18640-58-9) 1H NMR spectrum [chemicalbook.com]
- 5. 3'-Bromo-4'-nitroacetophenone(56759-33-2) 1H NMR spectrum [chemicalbook.com]
yield comparison of different synthetic routes to 1-(2-Bromo-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 1-(2-Bromo-5-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction yield and provides detailed experimental protocols to support reproducibility.
Yield Comparison of Synthetic Routes
The following table summarizes the reported yields for two distinct synthetic pathways to this compound.
| Synthetic Route | Starting Material | Key Transformation | Reported Yield (%) |
| Route 1: Electrophilic Nitration | 2'-Bromoacetophenone | Nitration | 61.0%[1] |
| Route 2: Sandmeyer Reaction | 2'-Amino-5'-nitroacetophenone | Diazotization & Bromination | ~50% (estimated) |
Experimental Protocols
Route 1: Electrophilic Nitration of 2'-Bromoacetophenone
This route involves the direct nitration of commercially available 2'-bromoacetophenone. The ortho,para-directing bromo group and the meta-directing acetyl group lead to the formation of the desired this compound.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2'-bromoacetophenone (1.99 g, 10 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2'-bromoacetophenone in sulfuric acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate out of solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from ethanol to afford pure this compound.
Route 2: Sandmeyer Reaction of 2'-Amino-5'-nitroacetophenone
This pathway utilizes the Sandmeyer reaction to replace the amino group of 2'-amino-5'-nitroacetophenone with a bromo group. This multi-step process involves the formation of a diazonium salt intermediate.
Experimental Procedure:
-
Diazotization:
-
Dissolve 2'-amino-5'-nitroacetophenone (1.80 g, 10 mmol) in a mixture of 5 mL of concentrated hydrobromic acid and 5 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in 3 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 5 mL of concentrated hydrobromic acid at room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.
-
Visualized Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromo-5-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of aryl moieties is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, and the choice of catalyst is paramount to achieving high efficiency and yield. This guide provides a comparative overview of catalyst activity for the cross-coupling of 2-bromo-5-nitroacetophenone, a versatile building block in pharmaceutical synthesis.
Catalyst Performance in Suzuki-Miyaura Coupling: A Comparative Overview
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd/C | None | K₂CO₃ | [bmim]BF₄/H₂O | 80 | 2 | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | [bmim]BF₄/H₂O | 80 | 2 | 92 |
| Pd₂(dba)₃ | None | K₂CO₃ | [bmim]BF₄/H₂O | 80 | 2 | 88 |
| PdCl₂ | None | K₂CO₃ | [bmim]BF₄/H₂O | 80 | 2 | 95 |
| Pd(OAc)₂ | None | K₂CO₃ | [bmim]BF₄/H₂O | 80 | 2 | 90 |
Data adapted from a study on a similar aryl bromide substrate and is intended for comparative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Heck couplings of substrates structurally similar to 2-bromo-5-nitroacetophenone.
Suzuki-Miyaura Coupling of 4-Bromonitrobenzene with Phenylboronic Acid
A mixture of 4-bromonitrobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the palladium catalyst (0.5 mol%) in a 1:1 mixture of DMF and water (5 mL) is stirred at 80°C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Heck Coupling of 4-Bromoacetophenone with Styrene
In a round-bottom flask, 4-bromoacetophenone (1 mmol), styrene (1.5 mmol), a palladium(II) complex (0.5 mol%), sodium hydroxide (2 mmol), and tetrabutylammonium bromide (TBAB, 0.6 mmol) are mixed in water (3 mL). The reaction mixture is heated to 100°C for 3 hours. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting product is purified by column chromatography.
Visualizing the Cross-Coupling Workflow
A general understanding of the experimental workflow is essential for planning and executing cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Signaling Pathways in Catalysis: The Suzuki-Miyaura Catalytic Cycle
The efficacy of a catalyst is rooted in its catalytic cycle. The Suzuki-Miyaura reaction proceeds through a well-established pathway involving the palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Considerations for Other Cross-Coupling Reactions
While Suzuki-Miyaura and Heck couplings are common, other powerful transformations exist for forming different types of bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is invaluable. Catalyst systems often employ bulky electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being frequently used. For a substrate like 2-bromo-5-nitroacetophenone, the nitro group's electron-withdrawing nature would likely facilitate the reaction.
-
Sonogashira Coupling: This reaction is the premier method for synthesizing aryl alkynes. A key feature is the use of a copper(I) co-catalyst, typically CuI, in conjunction with a palladium catalyst. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The reaction is usually carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent in some cases. The strong electron-withdrawing nitro group on 2-bromo-5-nitroacetophenone would make it a suitable substrate for this transformation.
Conclusion
The selection of an appropriate catalyst system is a critical parameter in the success of cross-coupling reactions. For the versatile building block 2-bromo-5-nitroacetophenone, palladium-based catalysts are the systems of choice. While direct comparative studies for this specific substrate are limited, analysis of related structures and general principles of cross-coupling reactions can guide the researcher toward optimal conditions. The provided protocols and workflows serve as a starting point for the development of robust and efficient synthetic routes to novel compounds of interest.
A Comparative Guide to Alternatives for 1-(2-Bromo-5-nitrophenyl)ethanone in 5-Nitroindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, with the 5-nitroindole scaffold serving as a crucial intermediate for a wide range of pharmacologically active compounds. While various synthetic routes exist, the selection of an optimal starting material and methodology is critical for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of established synthetic alternatives to using specialized precursors like 1-(2-Bromo-5-nitrophenyl)ethanone for the preparation of 5-nitroindoles and related derivatives. The comparison is supported by experimental data and detailed protocols for key methodologies.
Logical Workflow for Selecting an Indole Synthesis Route
The choice of a synthetic pathway to substituted indoles is often dictated by the commercial availability and substitution pattern of the starting materials. The following diagram illustrates a decision-making workflow for selecting an appropriate method for synthesizing nitro-substituted indoles.
Caption: Decision-making flowchart for selecting a suitable indole synthesis method.
Comparative Analysis of Key Synthetic Routes
The following sections detail four major alternatives for the synthesis of 5-nitroindoles, comparing them based on starting materials, reaction conditions, and overall efficiency.
Leimgruber-Batcho Indole Synthesis
This method has become a popular and high-yielding alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2 and 3 positions.[1] It proceeds in two main steps from an ortho-nitrotoluene derivative: formation of an enamine, followed by reductive cyclization.[1][2]
Advantages:
-
High yields are often achievable under mild conditions.[1]
-
Starting o-nitrotoluenes are often commercially available or readily prepared.[1]
-
Directly produces indoles that can be unsubstituted at C2 and C3.[3]
Disadvantages:
-
Accessibility of polysubstituted o-nitrotoluenes can be a limitation.[3]
-
The reagents used for enamine formation, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), can be moisture-sensitive.
Experimental Data Summary
| Starting Material | Reagents | Reductant | Product | Yield (%) | Ref. |
| 2-Nitrotoluene | 1. DMFDMA, Pyrrolidine, DMF | 2. Raney Ni, H₂ | Indole | ~95 | [1] |
| 4-Methyl-2-nitrotoluene | 1. DMFDMA, DMF | 2. Pd/C, H₂ | 5-Methylindole | High | [3] |
| 2-Nitro-p-xylene | 1. DMFDMA, Pyrrolidine | 2. Pd/C, H₂ | 5,6-Dimethylindole | 85 | [2] |
Experimental Protocol: Synthesis of Indole from 2-Nitrotoluene
-
Enamine Formation: A solution of 2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in dimethylformamide (DMF) is heated.[1] The reaction progress is monitored until the starting material is consumed. The intermediate, trans-β-dimethylamino-2-nitrostyrene, can be isolated or used directly in the next step.
-
Reductive Cyclization: The intermediate enamine is dissolved in a suitable solvent like benzene or ethanol. A catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.[3] The mixture is then subjected to hydrogenation (using a hydrogen balloon or a pressurized system) or treated with an alternative reducing agent like hydrazine.[1] Upon completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified, typically by chromatography or recrystallization, to yield the final indole.
Reissert Indole Synthesis
The Reissert synthesis is a classic method that involves the condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[4] This intermediate then undergoes reductive cyclization to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated.[5][6]
Advantages:
-
A well-established and reliable method.
-
The resulting indole-2-carboxylic acid is a versatile handle for further functionalization.
Disadvantages:
-
Requires a multi-step sequence (condensation, reduction, decarboxylation).
-
The decarboxylation step often requires high temperatures.[6]
Experimental Data Summary
| Starting Material | Reagents | Reductant | Product | Yield (%) | Ref. |
| o-Nitrotoluene | 1. Diethyl oxalate, KOEt | 2. Zn, Acetic Acid | Indole-2-carboxylic acid | Good | [4] |
| Substituted o-nitrotoluene | 1. Diethyl oxalate, NaOEt | 2. FeSO₄, NH₃ | Indole-2-carboxylic acid | Variable | [5][6] |
| o-Nitrophenylpyruvic acid | Na₂S₂O₄, Dioxane/Water | Na₂S₂O₄ | Indole-2-carboxylic acid | 80-95 | [7] |
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
-
Condensation: o-Nitrotoluene is added to a solution of potassium ethoxide (KOEt) in anhydrous ethanol. Diethyl oxalate is then added dropwise while maintaining a low temperature.[4] The mixture is stirred until the reaction is complete, then poured into ice water and acidified to precipitate the ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The crude ethyl o-nitrophenylpyruvate is subjected to reduction. A common method involves using zinc dust in glacial acetic acid.[4] The mixture is heated, and after the reaction, the product is isolated by filtration and extraction. This yields the indole-2-carboxylic acid.
-
Decarboxylation (Optional): The indole-2-carboxylic acid is heated above its melting point until carbon dioxide evolution ceases, yielding the indole.[6]
Fischer Indole Synthesis
The Fischer synthesis is arguably the most famous and widely used method for preparing indoles. It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[8][9] For the synthesis of 5-nitroindole, p-nitrophenylhydrazine is the required starting material.
Advantages:
-
Extremely versatile with a broad substrate scope.[10]
-
A one-pot procedure is often possible where the intermediate hydrazone is not isolated.[10]
-
A wide variety of acid catalysts can be used, including Brønsted and Lewis acids.[8][11]
Disadvantages:
-
The reaction can produce isomeric mixtures if unsymmetrical ketones are used.[10]
-
The strongly acidic and high-temperature conditions are not suitable for all substrates.
-
Hydrazine compounds can be toxic and environmentally hazardous.[12]
Experimental Data Summary
| Arylhydrazine | Carbonyl Compound | Catalyst | Product | Yield (%) | Ref. |
| p-Nitrophenylhydrazine HCl | Ethyl pyruvate | Polyphosphoric acid | Ethyl 5-nitroindole-2-carboxylate | High | [13] |
| p-Nitrophenylhydrazine | Acetaldehyde | Conc. HCl | 3-Alkyl-5-nitroindoles | Good | [14] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-5-nitro-indolenine | Good | [15] |
Experimental Protocol: Synthesis of Ethyl 5-nitroindole-2-carboxylate
-
Hydrazone Formation: p-Nitrophenylhydrazine hydrochloride is dissolved in an appropriate solvent like ethanol. Ethyl pyruvate is added, and the mixture is stirred at a controlled temperature (e.g., 20-60°C) to form the corresponding ethyl pyruvate-4-nitrophenylhydrazone intermediate.[13] This can be isolated by filtration.
-
Cyclization: The isolated hydrazone is added to a catalyst, such as polyphosphoric acid or a solution of zinc chloride in ethanol, and heated.[13] The reaction mixture is heated until the cyclization is complete.
-
Workup: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed, and dried. The crude product is then purified by recrystallization or column chromatography to afford the pure ethyl 5-nitroindole-2-carboxylate.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester to produce an indole-2-carboxylate.[16] The starting azide is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[17][18]
Advantages:
-
The indolization of the precursor is often reliable and high-yielding.[17]
-
Provides direct access to indole-2-carboxylates.
Disadvantages:
-
The synthesis and handling of azide intermediates require caution.
-
The reaction often requires high temperatures (refluxing in xylene).[17]
-
The popularity of this method is limited due to the stability and synthetic difficulty of the starting azides.[16]
Experimental Data Summary
| Starting Aldehyde | Reagents | Conditions | Product | Yield (%) | Ref. |
| Benzaldehyde | Ethyl azidoacetate, NaOEt | Thermolysis in Xylene | Ethyl indole-2-carboxylate | >70 | [16] |
| Substituted Benzaldehydes | Ethyl azidoacetate, NaOEt | Thermolysis | Substituted Indole-2-carboxylates | Good | [18] |
Experimental Protocol: General Procedure
-
Azidocinnamate Formation: An aromatic aldehyde (e.g., p-nitrobenzaldehyde) is reacted with ethyl azidoacetate in the presence of a base like sodium ethoxide in ethanol at low temperature.[18] This Knoevenagel-type condensation yields the corresponding ethyl α-azido-β-arylacrylate.
-
Thermal Cyclization: The purified azidocinnamate is dissolved in a high-boiling solvent such as xylene and refluxed.[17] The thermal decomposition leads to the extrusion of nitrogen gas and cyclization to form the indole ring. The reaction is monitored until the starting material is consumed.
-
Workup: The solvent is removed under reduced pressure, and the resulting crude indole-2-carboxylate is purified by column chromatography or recrystallization.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Structure of 2-Bromo-5-Nitroacetophenone: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of expected mass spectrometry data for 2-bromo-5-nitroacetophenone against alternative analytical techniques, supported by detailed experimental protocols and a visual representation of its fragmentation pathway.
The structural elucidation of 2-bromo-5-nitroacetophenone (C8H6BrNO3) is critical for its intended applications, ensuring purity and predicting reactivity. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis. This guide will focus on the validation of its structure using Electron Ionization Mass Spectrometry (EI-MS).
Comparative Analysis of Expected Mass Spectrometry Data
The key to validating the structure of 2-bromo-5-nitroacetophenone via mass spectrometry lies in identifying its molecular ion peak and characteristic fragment ions. Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).
| Expected Ion | m/z (relative to 79Br/81Br) | Interpretation | Alternative Analytical Confirmation |
| [M]+• | 243/245 | Molecular Ion | Elemental Analysis (confirms C, H, N content), NMR Spectroscopy (confirms proton and carbon environment) |
| [M-CH3CO]+ | 200/202 | Loss of the acetyl group | Infrared Spectroscopy (shows presence of carbonyl and nitro groups) |
| [M-NO2]+ | 197/199 | Loss of the nitro group | UV-Vis Spectroscopy (indicates presence of a conjugated nitroaromatic system) |
| [O2NC6H3BrCO]+ | 228/230 | Loss of a methyl radical | Not directly comparable |
| [C6H3Br]+• | 154/156 | Loss of nitro and acetyl groups | Not directly comparable |
| [CH3CO]+ | 43 | Acetyl cation | Not directly comparable |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for acquiring a mass spectrum of 2-bromo-5-nitroacetophenone.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
Procedure:
-
Sample Preparation: A small amount of solid 2-bromo-5-nitroacetophenone is introduced into the instrument, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (molecular ion), and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.
Fragmentation Pathway of 2-Bromo-5-Nitroacetophenone
The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. The following diagram illustrates the primary fragmentation pathways for 2-bromo-5-nitroacetophenone under EI-MS conditions.
Caption: Predicted fragmentation pathway of 2-bromo-5-nitroacetophenone in EI-MS.
This comprehensive approach, combining predictive data analysis with a clear experimental framework and visual representation, provides a robust methodology for the structural validation of 2-bromo-5-nitroacetophenone, ensuring confidence in subsequent research and development activities.
Safety Operating Guide
Proper Disposal of 1-(2-Bromo-5-nitrophenyl)ethanone: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 1-(2-Bromo-5-nitrophenyl)ethanone, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document provides a comprehensive, step-by-step protocol for the disposal of this chemical, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety Considerations
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted by trained personnel in a designated and appropriately equipped area.
Key Hazards: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use a certified respirator if handling outside of a fume hood.[2]
Quantitative Hazard Classification
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard information for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
Data sourced from the ChemScene Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Step 1: Segregation and Labeling
-
Do not mix this compound with other waste streams.
-
Designate a specific, sealed, and clearly labeled container for this chemical waste.
-
The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "65130-31-6"[1]
-
Hazard symbols (Toxic)
-
The date of accumulation.
-
Step 2: Containerization
-
Use a chemically resistant container that can be securely sealed.
-
Ensure the container is in good condition, free from leaks or damage.
-
Do not overfill the container; allow for adequate headspace.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Disposal of this hazardous waste must be conducted through a licensed and approved waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the transportation and disposal of toxic chemical waste.[1]
Step 5: Documentation
-
Maintain a detailed record of the disposal process, including:
-
The quantity of waste generated.
-
The date of disposal.
-
The name and contact information of the disposal contractor.
-
A copy of the waste manifest or other relevant shipping documents.
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert, absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Bromo-5-nitrophenyl)ethanone
Essential Safety and Handling Guide for 1-(2-Bromo-5-nitrophenyl)ethanone
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (CAS No. 65130-31-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
The hazard statements are based on similar chemical profiles and general classifications for compounds of this nature.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[2][3][4] The following table outlines the required PPE for handling this compound.
| Body Part | PPE Required | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[4] |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn at all times in the laboratory. A face shield provides additional protection against splashes.[4] |
| Body | Laboratory coat or impervious clothing | A fully buttoned lab coat should be worn. For larger quantities or tasks with a high risk of splashing, chemical-resistant overalls or an apron may be necessary.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. The type of respirator (e.g., N95, half-mask, or full-face) should be selected based on a risk assessment of the specific procedure.[3][5] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and functional.
-
Gather all necessary equipment and reagents before starting the experiment.
-
Put on all required PPE as detailed in the table above.
2. Handling the Compound:
-
All weighing and handling of solid this compound must be conducted in a chemical fume hood to avoid inhalation of dust.
-
Use a spatula to handle the solid. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers with the chemical tightly closed when not in use.
3. Post-Handling and Clean-up:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Waste containing this compound is considered hazardous and must be disposed of correctly. As a brominated organic compound, it is classified as halogenated waste.[6]
1. Waste Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [7][8] This is critical for proper disposal and can significantly impact disposal costs.[8]
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, labeled hazardous waste container for halogenated organic waste.[6][9]
2. Container Management:
-
Use a chemically resistant container, clearly labeled "Halogenated Organic Waste" and listing all contents, including this compound.[8]
-
Keep the waste container securely closed when not in use.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[8]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7]
Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships between hazards and protective measures.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and protective measures.
References
- 1. 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1 [sigmaaldrich.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. realsafety.org [realsafety.org]
- 6. bucknell.edu [bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
